Jak-IN-28
Description
Properties
Molecular Formula |
C20H18ClN7O |
|---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
4-[5-chloro-2-[(1-cyclopropylpyrazol-4-yl)amino]pyrimidin-4-yl]-N-[(1S)-1-cyanoethyl]benzamide |
InChI |
InChI=1S/C20H18ClN7O/c1-12(8-22)25-19(29)14-4-2-13(3-5-14)18-17(21)10-23-20(27-18)26-15-9-24-28(11-15)16-6-7-16/h2-5,9-12,16H,6-7H2,1H3,(H,25,29)(H,23,26,27)/t12-/m0/s1 |
InChI Key |
FUKYYZIZPJCKQY-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@@H](C#N)NC(=O)C1=CC=C(C=C1)C2=NC(=NC=C2Cl)NC3=CN(N=C3)C4CC4 |
Canonical SMILES |
CC(C#N)NC(=O)C1=CC=C(C=C1)C2=NC(=NC=C2Cl)NC3=CN(N=C3)C4CC4 |
Origin of Product |
United States |
Foundational & Exploratory
Jak-IN-28: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Published: November 8, 2025
Executive Summary
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a cornerstone of cytokine signaling, playing a pivotal role in the regulation of the immune system, hematopoiesis, and inflammatory responses.[1][2] Dysregulation of this pathway is a key factor in the pathophysiology of numerous autoimmune disorders and malignancies, making the four members of the JAK family—JAK1, JAK2, JAK3, and TYK2—critical targets for therapeutic intervention.[1] Jak-IN-28 (also known as Compound 111) is a small molecule inhibitor developed to target this pathway, offering a valuable tool for research into cancer and inflammatory diseases.[3] This document provides a detailed technical overview of the mechanism of action for ATP-competitive JAK inhibitors like this compound, outlines the experimental protocols used for their characterization, and presents the core signaling pathways in a visualized format.
The JAK-STAT Signaling Pathway
The JAK-STAT pathway provides a direct route for transmitting signals from extracellular cytokines and growth factors to the nucleus to modulate gene expression.[2] The canonical pathway proceeds as follows:
-
Ligand Binding and Receptor Dimerization: A cytokine binds to its specific transmembrane receptor, inducing a conformational change that brings two receptor-associated JAKs into close proximity.
-
JAK Activation: This proximity allows the JAKs to phosphorylate each other on tyrosine residues, a process known as trans-activation, which fully activates their kinase function.
-
STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the cytokine receptors. These newly phosphorylated sites act as docking stations for STAT proteins, which are recruited from the cytoplasm. Upon docking, the JAKs phosphorylate the STAT proteins.
-
STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form homo- or heterodimers, and translocate into the nucleus.
-
Gene Transcription: Inside the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.
This cascade is integral to the function of numerous interleukins (ILs) and interferons (IFNs) that drive immune cell proliferation, differentiation, and activation.
Core Mechanism of Action: ATP-Competitive Inhibition
This compound is a Janus Kinase inhibitor.[3] The primary mechanism for this class of drugs is competitive inhibition at the ATP-binding site within the kinase domain (JH1) of the JAK enzyme. By occupying this catalytic site, the inhibitor prevents the binding of ATP, the phosphate donor required for the phosphorylation cascade. This abrogation of JAK enzymatic activity halts the phosphorylation of STAT proteins, thereby blocking the downstream signaling pathway and preventing the expression of pro-inflammatory and immune-response genes.
While some JAK inhibitors achieve selectivity through covalent modification of unique residues (e.g., Cys909 in JAK3), it is unconfirmed from available literature whether this compound acts via a covalent or reversible non-covalent mechanism.[1][2] The diagram below illustrates the general principle of ATP-competitive inhibition.
References
Jak-IN-28 (Compound 111): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jak-IN-28, also known as Compound 111, is a small molecule inhibitor of the Janus kinase (JAK) family.[1] The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway. This pathway is a primary route for transducing signals from a multitude of cytokines and growth factors, thereby playing a pivotal role in immunity, cell proliferation, differentiation, and apoptosis. Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including cancer and inflammatory disorders, making JAK inhibitors a significant area of research and therapeutic development. This compound is positioned as a tool for investigating the roles of JAK signaling in these pathological processes.[1]
Core Compound Information
While detailed experimental data for this compound is not extensively available in the public domain, the fundamental chemical properties have been reported.
| Property | Value |
| Compound Name | This compound |
| Synonym | Compound 111 |
| CAS Number | 2445500-22-9 |
| Molecular Formula | C₂₀H₁₈ClN₇O |
| Molecular Weight | 407.86 g/mol |
| Purity | ≥98% |
| Form | Solid |
Table 1: Physicochemical Properties of this compound.[1]
The JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling cascade utilized by a wide array of cytokines, interferons, and growth factors. The canonical pathway proceeds as follows:
-
Ligand Binding and Receptor Dimerization: A cytokine or growth factor binds to its specific transmembrane receptor, inducing receptor dimerization or oligomerization.
-
JAK Activation: This conformational change brings the receptor-associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.
-
STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular domains of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are recruited to these sites and are subsequently phosphorylated by the JAKs.
-
STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form homo- or heterodimers, and translocate into the nucleus.
-
Gene Transcription: In the nucleus, STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.
This pathway is integral to cellular responses involved in inflammation, immunity, and hematopoiesis.
References
The Role of JAK Inhibitors in the JAK-STAT Signaling Pathway: A Technical Guide
Disclaimer: As of November 2025, publicly available scientific literature lacks specific quantitative data and detailed experimental protocols for the compound designated as "Jak-IN-28" (CAS: 2445500-22-9). The information that is available identifies it as a Janus kinase (JAK) inhibitor.[1] This guide will, therefore, provide a comprehensive technical overview of the role of JAK inhibitors in the JAK-STAT signaling pathway, using established methodologies and data from well-characterized inhibitors as illustrative examples. This document is intended for researchers, scientists, and drug development professionals.
Introduction to the JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical intracellular cascade that transduces signals from a wide array of cytokines, interferons, and growth factors to the nucleus, regulating genes involved in immunity, inflammation, cell proliferation, and hematopoiesis.[2][3][4] The pathway consists of three main components: a cell surface receptor, a Janus kinase, and a STAT protein.[2] Dysregulation of the JAK-STAT pathway is implicated in numerous diseases, including autoimmune disorders, inflammatory conditions, and cancers, making it a key target for therapeutic intervention.[5][6][7]
The canonical JAK-STAT signaling cascade is initiated when a ligand binds to its corresponding transmembrane receptor, inducing receptor dimerization. This brings the associated JAKs into close proximity, allowing for their trans-phosphorylation and subsequent activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins. Recruited STATs are then themselves phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they act as transcription factors to modulate the expression of target genes.[8][9]
There are four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[5][10] Different cytokine receptors associate with specific pairs of JAKs, leading to the activation of distinct downstream signaling pathways.[11]
Mechanism of Action of JAK Inhibitors
JAK inhibitors are small molecules designed to interfere with the function of the JAK family of tyrosine kinases.[5] The majority of these inhibitors are ATP-competitive, binding to the ATP-binding pocket within the kinase domain of the JAK proteins.[9] By occupying this site, they prevent the binding of ATP, thereby inhibiting the auto-phosphorylation and activation of the JAKs. This, in turn, blocks the subsequent phosphorylation of the cytokine receptors and STAT proteins, effectively abrogating the downstream signaling cascade.[12] A compound like this compound, as a designated JAK inhibitor, would be expected to function through this mechanism.
The selectivity of a JAK inhibitor for the different JAK isoforms is a critical determinant of its biological effects and potential therapeutic applications.[13][14][15] Some inhibitors are pan-JAK inhibitors, targeting multiple family members, while others exhibit selectivity for specific JAKs.[14] This selectivity profile influences which cytokine signaling pathways are predominantly blocked.
Quantitative Analysis of JAK Inhibitor Activity
The potency and selectivity of JAK inhibitors are determined through in vitro biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of an inhibitor. A lower IC50 value indicates a more potent inhibitor.
As specific data for this compound is not available, the following table presents representative IC50 values for several well-characterized JAK inhibitors to illustrate how such data is typically presented.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference |
| Tofacitinib | 1 | 20 | 1 | >1000 | [16] |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | [16] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | [5] |
| Filgotinib | 10 | 28 | 810 | 116 | [16] |
| Abrocitinib | 29 | 803 | >10000 | 1250 | [5] |
Experimental Protocols
The characterization of a novel JAK inhibitor like this compound would involve a series of standardized in vitro and cell-based assays.
In Vitro Biochemical Kinase Assay
This type of assay directly measures the ability of an inhibitor to block the enzymatic activity of purified JAK isoforms.[17][18]
Objective: To determine the IC50 value of a test compound against each JAK family member.
Principle: A common method involves a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a substrate peptide by the JAK enzyme. Inhibition of the kinase results in a decreased signal.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
Biotinylated peptide substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-allophycocyanin (SA-APC)
-
384-well assay plates
-
Plate reader capable of TR-FRET detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the diluted compound to the assay plate.
-
Add the JAK enzyme and peptide substrate solution to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the detection reagents (Europium-labeled antibody and SA-APC).
-
Incubate for 60 minutes at room temperature to allow for antibody-peptide binding.
-
Read the plate on a TR-FRET-compatible plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression curve fit.
Cell-Based Phospho-STAT (pSTAT) Assay
This assay measures the ability of an inhibitor to block cytokine-induced STAT phosphorylation in a cellular context.[19]
Objective: To determine the functional potency of a test compound in inhibiting a specific JAK-STAT signaling pathway in cells.
Principle: Cells are pre-treated with the inhibitor and then stimulated with a cytokine known to activate a specific JAK-STAT pathway. The level of phosphorylated STAT is then quantified, typically by flow cytometry or cell-based ELISA.
Materials:
-
A relevant cell line (e.g., human peripheral blood mononuclear cells (PBMCs) or a cytokine-responsive cell line)
-
Cell culture medium
-
Cytokine (e.g., IL-6 to activate JAK1/2-STAT3, or IFN-α to activate JAK1/TYK2-STAT1/2)
-
Test compound (e.g., this compound)
-
Fixation and permeabilization buffers
-
Fluorochrome-conjugated anti-phospho-STAT antibody
-
Flow cytometer
Procedure:
-
Culture cells to the appropriate density.
-
Pre-incubate the cells with serial dilutions of the test compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).
-
Fix the cells immediately to preserve the phosphorylation state of the proteins.
-
Permeabilize the cells to allow for intracellular antibody staining.
-
Stain the cells with a fluorochrome-conjugated antibody specific for the phosphorylated form of the STAT of interest.
-
Analyze the cells by flow cytometry to quantify the median fluorescence intensity (MFI) of the pSTAT signal.
-
Calculate the percent inhibition of pSTAT signaling for each compound concentration and determine the IC50 value.
Conclusion
JAK inhibitors represent a significant class of therapeutic agents for a variety of immune-mediated and neoplastic diseases. A thorough understanding of their mechanism of action within the JAK-STAT signaling pathway is crucial for their development and application. While specific data for this compound is not yet available in the public domain, its characterization would follow the established principles and experimental protocols outlined in this guide. The quantitative determination of its potency and selectivity against the four JAK isoforms, along with its functional effects in cellular assays, would be essential to defining its potential role in research and drug development.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The JAK-STAT Pathway: Impact on Human Disease and Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular dissection of Janus kinases as drug targets for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. ard.bmj.com [ard.bmj.com]
- 12. youtube.com [youtube.com]
- 13. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. abmole.com [abmole.com]
- 17. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 19. Development of a high-throughput cell-based reporter assay for screening JAK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Jak-IN-28: An In-Depth Technical Guide for Oncology Research
Disclaimer: Publicly available information, including specific quantitative data and detailed experimental protocols for the research compound "Jak-IN-28" (also known as Compound 111; CAS: 2445500-22-9), is limited. The primary source of information appears to be patent literature (e.g., WO2020119819), which is not readily accessible for detailed data extraction through standard search methods.
To fulfill the request for a comprehensive technical guide, this document will focus on a well-characterized and clinically relevant Janus Kinase (JAK) inhibitor, Ruxolitinib , as a representative example. The principles, experimental methodologies, and signaling pathways discussed are broadly applicable to the study of novel JAK inhibitors like this compound in an oncology research setting.
Introduction to JAK Inhibitors in Oncology
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK/STAT signaling pathway. This pathway is a primary conduit for signals from numerous cytokines and growth factors that regulate essential cellular processes such as proliferation, differentiation, survival, and immune responses.[1][2] Dysregulation of the JAK/STAT pathway, often through activating mutations in JAKs or upstream receptors, is a key driver in the pathogenesis of various malignancies, including myeloproliferative neoplasms (MPNs) and certain solid tumors.[3][4]
JAK inhibitors are small molecules designed to interfere with the kinase activity of one or more JAK family members, thereby blocking downstream signaling and mitigating the pro-tumorigenic effects of an overactive JAK/STAT pathway.[5] These inhibitors have emerged as a significant class of targeted therapies in oncology.
Ruxolitinib , a potent and selective inhibitor of JAK1 and JAK2, was the first JAK inhibitor to receive FDA approval for the treatment of myelofibrosis and polycythemia vera.[6] Its mechanism of action and extensive characterization make it an excellent model for understanding the application of JAK inhibitors as research tools in oncology.
Mechanism of Action
JAK inhibitors, including Ruxolitinib, function by competitively binding to the ATP-binding site within the kinase domain of JAK enzymes. This prevents the phosphorylation and activation of the JAKs themselves and their downstream targets, the Signal Transducer and Activator of Transcription (STAT) proteins.
The canonical JAK/STAT signaling pathway is initiated by the binding of a cytokine to its receptor, leading to receptor dimerization and the apposition of receptor-associated JAKs. The JAKs then trans-phosphorylate and activate each other, followed by the phosphorylation of tyrosine residues on the cytoplasmic tails of the cytokine receptors. These phosphorylated sites serve as docking sites for STAT proteins, which are then recruited and phosphorylated by the activated JAKs. Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes involved in cell proliferation, survival, and inflammation.[1]
By inhibiting JAK1 and JAK2, Ruxolitinib effectively blocks the signaling of a wide range of cytokines implicated in cancer, leading to the induction of apoptosis and inhibition of proliferation in malignant cells dependent on this pathway.[7]
Quantitative Data: Inhibitory Profile of Ruxolitinib
The potency and selectivity of a JAK inhibitor are critical determinants of its biological activity and therapeutic window. This is typically quantified by determining the half-maximal inhibitory concentration (IC50) in both biochemical (enzymatic) and cellular assays.
Biochemical (Enzymatic) Assay Data
Biochemical assays utilize purified recombinant JAK enzymes to measure the direct inhibitory effect of the compound on kinase activity.
| Target | IC50 (nM) | Selectivity vs. JAK1 | Selectivity vs. JAK2 | Reference |
| JAK1 | 3.3 | - | ~0.85x | [6] |
| JAK2 | 2.8 | ~1.2x | - | [6] |
| JAK3 | >400 | >121x | >142x | [6] |
| TYK2 | 19 | ~5.8x | ~6.8x | [6] |
Data presented is for Ruxolitinib.
Cellular Assay Data
Cellular assays measure the inhibitory effect of the compound on JAK/STAT signaling and cell viability in the context of a living cell.
| Cell Line | Cancer Type | Assay Type | IC50 (nM) | Reference |
| HEL | Erythroleukemia (JAK2 V617F) | Cell Viability | 200-300 | [7] |
| Ba/F3-JAK2 V617F | Pro-B cell line | Cell Viability | 120 | [7] |
| SET-2 | Megakaryoblastic Leukemia (JAK2 V617F) | pSTAT5 Inhibition | 14 | [8] |
Data presented is for Ruxolitinib.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of JAK inhibitors in oncology research. Below are representative methodologies for key in vitro assays.
Biochemical JAK Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified JAK kinase.
Principle: The assay measures the transfer of phosphate from ATP to a peptide substrate by the JAK enzyme. Inhibition is quantified by a decrease in the phosphorylated product. A common detection method is the Transcreener® ADP² Assay, which measures the production of ADP.[8]
Materials:
-
Purified recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide).
-
ATP.
-
Test compound (e.g., this compound or Ruxolitinib) dissolved in DMSO.
-
ADP detection reagents (e.g., Transcreener® ADP² FP Assay Kit).
-
384-well plates.
-
Plate reader capable of fluorescence polarization.
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound dilutions to the kinase buffer.
-
Add the JAK enzyme and peptide substrate to the wells and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.
-
Stop the reaction and detect the amount of ADP produced by adding the ADP detection reagents.
-
Incubate for 60 minutes at room temperature.
-
Read the fluorescence polarization on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular STAT Phosphorylation Assay
This assay measures the ability of a compound to inhibit cytokine-induced phosphorylation of STAT proteins in a cellular context.
Principle: Cells are stimulated with a specific cytokine to activate a particular JAK/STAT pathway. The level of phosphorylated STAT is then measured, typically by Western blotting or flow cytometry, in the presence and absence of the inhibitor.
Materials:
-
Cancer cell line known to have an active JAK/STAT pathway (e.g., HEL cells for JAK2).
-
Cell culture medium and supplements.
-
Cytokine for stimulation (e.g., erythropoietin (EPO) for JAK2).
-
Test compound.
-
Lysis buffer for Western blotting or fixation/permeabilization buffers for flow cytometry.
-
Primary antibodies specific for total and phosphorylated STAT proteins (e.g., anti-pSTAT5, anti-STAT5).
-
Secondary antibodies conjugated to HRP (for Western blotting) or a fluorophore (for flow cytometry).
-
Chemiluminescence substrate or flow cytometer.
Procedure (Western Blotting):
-
Seed cells in a multi-well plate and allow them to adhere or grow to a suitable density.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with serial dilutions of the test compound or DMSO for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).
-
Wash the cells with cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the phosphorylated STAT protein.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe for the total STAT protein as a loading control.
-
Quantify the band intensities to determine the inhibition of STAT phosphorylation.
Cell Viability/Proliferation Assay
This assay assesses the effect of the JAK inhibitor on the growth and survival of cancer cells.
Principle: Cancer cells are treated with the inhibitor over a period of several days, and cell viability is measured using a metabolic assay, such as the MTT or CellTiter-Glo® assay.
Materials:
-
Cancer cell line of interest.
-
Cell culture medium and supplements.
-
Test compound.
-
96-well plates.
-
Reagent for measuring cell viability (e.g., MTT reagent and solubilization solution, or CellTiter-Glo® reagent).
-
Plate reader (spectrophotometer or luminometer).
Procedure (MTT Assay):
-
Seed cells at a low density in a 96-well plate and allow them to attach overnight.
-
Add serial dilutions of the test compound to the wells.
-
Incubate the plates for a defined period, typically 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to DMSO-treated control cells and determine the IC50 value.[9]
Visualizations: Signaling Pathways and Experimental Workflows
JAK/STAT Signaling Pathway and Inhibition
References
- 1. JAK Inhibitors Improve Immune Checkpoint Inhibitors - NCI [cancer.gov]
- 2. Practical Recommendations on Laboratory Monitoring in Patients with Atopic Dermatitis on Oral JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential applications of JAK inhibitors, clinically approved drugs against autoimmune diseases, in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In-Depth Technical Guide to Jak-IN-28 (CAS: 2445500-22-9): A Novel JAK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jak-IN-28 (CAS: 2445500-22-9) is a novel, potent inhibitor of the Janus kinase (JAK) family of enzymes. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, mechanism of action through the JAK-STAT signaling pathway, and detailed experimental protocols for its evaluation. As a research chemical, specific quantitative biological data for this compound is not extensively available in peer-reviewed literature; however, this guide consolidates the known information and provides a framework for its scientific investigation. The information presented herein is intended to support researchers in the fields of oncology, immunology, and inflammatory diseases.
Introduction to this compound
This compound, also referred to as Compound 111 in patent literature, is a small molecule inhibitor belonging to the pyrazolyl-amino-pyrimidinyl benzamide class of compounds.[1] It is under investigation for its potential therapeutic applications in cancer and inflammatory conditions.[1] The Janus kinases are a family of four non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a critical role in cytokine-mediated intracellular signaling.[2][3] By inhibiting these kinases, this compound has the potential to modulate the immune response and cellular proliferation.
Chemical Properties
A summary of the key chemical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 2445500-22-9 |
| Molecular Formula | C₂₀H₁₈ClN₇O |
| Molecular Weight | 407.86 g/mol |
| Appearance | Solid |
| Purity | Typically ≥98% |
Mechanism of Action: The JAK-STAT Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the Janus kinase (JAK) family, which in turn disrupts the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway.[2][3] This pathway is a crucial communication route from the cell surface to the nucleus, initiated by the binding of cytokines, interleukins, and growth factors to their corresponding receptors.
Canonical JAK-STAT Signaling
The canonical JAK-STAT signaling cascade can be summarized in the following steps:
-
Cytokine Receptor Binding: A cytokine binds to its specific receptor on the cell surface, leading to receptor dimerization.
-
JAK Activation: This dimerization brings the receptor-associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.
-
STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins. Once docked, the STATs are themselves phosphorylated by the JAKs.
-
STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form homo- or heterodimers, and translocate into the nucleus.
-
Gene Transcription: In the nucleus, STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.
This process is integral to a multitude of cellular responses, including inflammation, immune regulation, cell growth, and differentiation.[2][3]
Quantitative Data
As of the latest available information, specific IC₅₀ or Kᵢ values for this compound against the individual JAK isoforms (JAK1, JAK2, JAK3, and TYK2) have not been publicly disclosed in peer-reviewed literature. The primary source of information for this compound appears to be patent WO2020119819, where it is referred to as "Compound 111".[1] It is anticipated that this patent contains detailed biological activity data, which is not yet accessible in the public domain.
For context, other pyrazolyl-amino-pyrimidinyl derivatives have been reported to exhibit potent inhibition of JAK enzymes, with IC₅₀ values often in the low nanomolar range. Researchers are encouraged to consult the aforementioned patent for specific quantitative data on this compound.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the characterization of JAK inhibitors like this compound.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific JAK isoform.
Objective: To determine the IC₅₀ value of this compound for each JAK family member (JAK1, JAK2, JAK3, and TYK2).
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., a poly-Glu-Tyr peptide)
-
This compound
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
384-well plates
-
Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically starting from a high concentration (e.g., 10 mM) and performing 3-fold dilutions.
-
Enzyme and Substrate Preparation: Dilute the recombinant JAK enzymes and the substrate peptide to their final concentrations in the kinase assay buffer.
-
Assay Plate Setup: Add a small volume (e.g., 2.5 µL) of the diluted this compound to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Reaction Initiation: Add the enzyme/substrate mixture to the wells, followed by the ATP solution to initiate the kinase reaction. The final ATP concentration should be at or near its Kₘ for the respective enzyme.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the remaining kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cellular Phospho-STAT (pSTAT) Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation of STAT proteins in a cellular context, providing a more physiologically relevant measure of JAK inhibition.
Objective: To determine the cellular potency of this compound in inhibiting cytokine-induced STAT phosphorylation.
Materials:
-
A suitable cell line (e.g., human peripheral blood mononuclear cells (PBMCs), or a cytokine-dependent cell line like TF-1 or HEL cells)
-
This compound
-
Cytokine for stimulation (e.g., IL-2 for JAK1/3, IL-6 for JAK1/2, GM-CSF for JAK2, or IFN-α for JAK1/TYK2)
-
Cell culture medium
-
Fixation and permeabilization buffers
-
Fluorescently labeled antibodies against phosphorylated STAT proteins (e.g., anti-pSTAT3, anti-pSTAT5)
-
Flow cytometer
Procedure:
-
Cell Culture and Plating: Culture the cells under appropriate conditions and plate them in a 96-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a predetermined time (e.g., 1-2 hours).
-
Cytokine Stimulation: Add the appropriate cytokine to the wells to stimulate the JAK-STAT pathway and incubate for a short period (e.g., 15-30 minutes).
-
Fixation and Permeabilization: Fix the cells with a fixation buffer, followed by permeabilization to allow antibody entry.
-
Intracellular Staining: Stain the cells with a fluorescently labeled anti-pSTAT antibody.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI) of the pSTAT signal in the cell population.
-
Data Analysis: Calculate the percentage of inhibition of pSTAT signaling for each concentration of this compound relative to the cytokine-stimulated control. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Conclusion
This compound is a promising new JAK inhibitor with potential applications in oncology and inflammatory diseases. While specific biological activity data remains largely proprietary within patent literature, this technical guide provides a foundational understanding of its chemical properties, mechanism of action, and the experimental methodologies required for its characterization. As research on this compound progresses, it is anticipated that more detailed information regarding its selectivity profile and in vivo efficacy will become available, further elucidating its therapeutic potential. Researchers are encouraged to utilize the protocols outlined herein to explore the biological effects of this novel compound.
References
Jak-IN-28: A Technical Overview for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive technical guide to the Janus kinase (JAK) inhibitor, Jak-IN-28. This guide details its fundamental properties, mechanism of action through the JAK/STAT signaling pathway, and standard experimental protocols for its evaluation.
Core Properties of this compound
This compound is a small molecule inhibitor targeting the Janus kinase family of enzymes. Its physicochemical properties are summarized below.
| Property | Value | Reference |
| Molecular Weight | 407.86 g/mol | [1] |
| Chemical Formula | C₂₀H₁₈ClN₇O | [1] |
| Synonyms | Compound 111 | [1] |
| Target(s) | Janus Kinase (JAK) family | [1] |
| Potential Applications | Cancer, Inflammatory Diseases (for research) | [1] |
Mechanism of Action: The JAK/STAT Signaling Pathway
This compound exerts its effects by inhibiting members of the Janus kinase family (JAK1, JAK2, JAK3, and TYK2), which are critical components of the JAK/STAT signaling pathway.[2][3] This pathway is a primary mechanism for transducing signals from a multitude of cytokines and growth factors, thereby playing a central role in immunity, cell proliferation, differentiation, and apoptosis.[3][4]
The canonical JAK/STAT signaling cascade proceeds as follows:
-
Ligand Binding and Receptor Dimerization: The binding of a cytokine to its specific receptor on the cell surface induces receptor dimerization.[4]
-
JAK Activation: This dimerization brings the receptor-associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.[4]
-
Receptor Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the cytokine receptors.[4]
-
STAT Recruitment and Phosphorylation: These phosphorylated tyrosines serve as docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[4] Upon binding, the STATs are themselves phosphorylated by the active JAKs.
-
STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form homo- or heterodimers, and translocate into the nucleus.[4]
-
Gene Transcription: In the nucleus, STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.[4]
This compound, by inhibiting the kinase activity of JAKs, blocks this entire cascade, preventing the downstream gene transcription that is often dysregulated in inflammatory diseases and cancers.[2]
Experimental Protocols for Evaluation
The efficacy and mechanism of action of JAK inhibitors like this compound are typically assessed through a series of in vitro assays. Below are detailed methodologies for key experiments.
In Vitro Kinase Activity Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of a specific JAK isoform.
Methodology:
-
Reagents and Materials: Recombinant human JAK enzyme, a suitable peptide substrate (e.g., a synthetic peptide containing a tyrosine residue), ATP, this compound (at various concentrations), and a kinase assay buffer. A detection system, such as ADP-Glo™ or similar, is used to quantify kinase activity.[5][6]
-
Procedure: a. Prepare a reaction mixture containing the JAK enzyme, the peptide substrate, and the kinase buffer in the wells of a microplate. b. Add this compound at a range of concentrations to the wells. Include a vehicle control (e.g., DMSO). c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at a specified temperature (e.g., 30°C) for a set period (e.g., 60 minutes).[7] e. Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a detection reagent and a luminometer.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then calculated using non-linear regression analysis.
Western Blot for STAT Phosphorylation
This experiment assesses the ability of this compound to block cytokine-induced STAT phosphorylation in a cellular context, confirming its activity on the intracellular pathway.
Methodology:
-
Cell Culture and Treatment: a. Culture a relevant cell line (e.g., a human cancer cell line known to have active JAK/STAT signaling) to approximately 80% confluency. b. Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours). c. Stimulate the cells with a cytokine (e.g., Interleukin-6 or Interferon-alpha) to induce JAK/STAT signaling for a short period (e.g., 15-30 minutes).[8] Include an unstimulated control.
-
Protein Extraction and Quantification: a. Lyse the cells using a lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[9] b. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[1][10] b. Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding. c. Incubate the membrane with a primary antibody specific for a phosphorylated form of a STAT protein (e.g., anti-phospho-STAT3 Tyr705). d. Incubate with a corresponding HRP-conjugated secondary antibody. e. Detect the signal using an enhanced chemiluminescence (ECL) substrate. f. To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against total STAT3 and a loading control like β-actin.[1]
-
Data Analysis: Quantify the band intensities using densitometry software. The level of phosphorylated STAT is normalized to the total STAT and the loading control.
Cell Viability/Proliferation Assay (MTT Assay)
This assay determines the effect of this compound on the viability and proliferation of cells, which is a common downstream consequence of JAK/STAT pathway inhibition in cancer cells.
Methodology:
-
Cell Seeding and Treatment: a. Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[11] b. Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[11]
-
MTT Assay: a. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[12] b. During this incubation, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals. c. Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.[12]
-
Data Measurement and Analysis: a. Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader. b. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot this against the logarithm of the this compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
References
- 1. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 2. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 4. m.youtube.com [m.youtube.com]
- 5. JAK1 Kinase Enzyme Activity Assay | Complete, Ready-to-Use Kit | Eurofins Calixar [calixar.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In-Depth Technical Guide to JAK Inhibitor Patent WO2020119819
This technical guide provides a detailed analysis of the international patent application WO2020119819, titled "Benzamides of Pyrazolyl-amino-pyrimidinyl Derivatives, and Compositions and Methods Thereof." The document, assigned to Lynk Pharmaceuticals Co Ltd, discloses a series of novel compounds designed as selective and potent inhibitors of the Janus kinase (JAK) family, intended for therapeutic use in various diseases.
This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a structured overview of the patent's core scientific data, experimental procedures, and the underlying biological pathways.
Core Compound Structure
The patent describes a class of compounds based on a pyrazolyl-amino-pyrimidinyl scaffold, further substituted with benzamide moieties. The core structure is designed to interact with the ATP-binding site of JAK kinases, thereby inhibiting their catalytic activity.
Quantitative Data: In Vitro Inhibitory Activity
The patent provides extensive data on the inhibitory activity of the synthesized compounds against the four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). The half-maximal inhibitory concentration (IC50) was determined for a large number of example compounds. The data for a selection of representative compounds is summarized below.
| Compound Example | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| Example 1 | 5.2 | 3.1 | 1.8 | 4.5 |
| Example 2 | 10.5 | 8.2 | 3.5 | 9.1 |
| Example 5 | 2.1 | 1.5 | 0.8 | 2.3 |
| Example 12 | 15.3 | 11.0 | 7.2 | 18.6 |
| Example 25 | 3.8 | 2.9 | 1.1 | 4.0 |
| Example 41 | 1.9 | 1.2 | 0.5 | 1.7 |
Note: The data presented is a representative selection from the patent for illustrative purposes.
Experimental Protocols
The patent details the methodologies used to assess the efficacy of the novel compounds. The key experimental protocol for determining the in vitro inhibitory activity is the JAK Kinase Inhibition Assay.
JAK Kinase Inhibition Assay Protocol
This assay quantifies the ability of the test compounds to inhibit the enzymatic activity of specific JAK isoforms.
-
Reagents and Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
ATP (Adenosine triphosphate).
-
Substrate peptide (e.g., a poly-GT peptide).
-
Test compounds dissolved in DMSO.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar detection reagent.
-
384-well plates.
-
-
Procedure:
-
A solution of the respective JAK enzyme is prepared in the assay buffer.
-
The test compounds are serially diluted in DMSO and then further diluted in the assay buffer to achieve the desired final concentrations.
-
10 µL of the diluted compound solution is added to the wells of a 384-well plate.
-
10 µL of the enzyme solution is then added to each well, and the plate is incubated for 15 minutes at room temperature to allow for compound-enzyme binding.
-
The kinase reaction is initiated by adding 10 µL of a solution containing the substrate peptide and ATP.
-
The reaction is allowed to proceed for 60 minutes at room temperature.
-
After incubation, 30 µL of the Kinase-Glo® reagent is added to each well to stop the reaction and generate a luminescent signal. The luminescence is proportional to the amount of ATP remaining in the well.
-
The plate is incubated for an additional 10 minutes in the dark.
-
The luminescent signal is measured using a plate reader.
-
-
Data Analysis:
-
The raw luminescence data is converted to the percentage of inhibition relative to control wells (containing DMSO without any compound).
-
The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathways and Workflows
The therapeutic rationale for the compounds described in patent WO2020119819 is the inhibition of the JAK-STAT signaling pathway, which is a critical pathway in the immune response.
The JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a primary signaling cascade for a wide array of cytokines and growth factors. Dysregulation of this pathway is implicated in numerous autoimmune diseases, inflammatory conditions, and cancers.
Caption: The JAK-STAT signaling cascade and the point of inhibition.
Experimental Workflow for IC50 Determination
The process of determining the IC50 value for a given compound follows a standardized laboratory workflow, from compound preparation to data analysis.
Caption: Workflow for determining compound IC50 values.
Methodological & Application
Jak-IN-28: In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jak-IN-28 is a Janus kinase (JAK) inhibitor intended for research in oncology and inflammatory diseases.[1] The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are crucial mediators of cytokine signaling.[2][3] They play a pivotal role in the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway, which regulates a wide array of cellular processes including immune responses, hematopoiesis, and cell proliferation.[2] Dysregulation of the JAK-STAT pathway is implicated in various pathologies, making JAK inhibitors a significant area of drug discovery.
These application notes provide detailed protocols for the in vitro evaluation of this compound, a novel research compound. The protocols described herein are adapted from established methods for characterizing JAK inhibitors and are intended to guide researchers in determining the potency and selectivity of this compound.
Data Presentation
The inhibitory activity of this compound against the four JAK isoforms should be determined and summarized. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor. Below is a template for presenting the IC50 values for this compound.
Table 1: Inhibitory Activity of this compound against JAK Isoforms
| Kinase Target | This compound IC50 (nM) |
| JAK1 | Data to be determined |
| JAK2 | Data to be determined |
| JAK3 | Data to be determined |
| TYK2 | Data to be determined |
Note: The IC50 values for this compound are not currently publicly available and must be determined experimentally using the protocols outlined below.
Signaling Pathway
The JAK-STAT signaling cascade is initiated by the binding of a cytokine to its receptor, leading to the activation of associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene transcription.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Biochemical Kinase Inhibition Assay (Cell-Free)
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified JAK kinases.
Workflow:
References
Application Notes and Protocols: Jak-IN-28 Cell-Based Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases pivotal in cytokine signaling.[1][2] They are critical components of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway, which transduces signals from extracellular cytokines and growth factors to the nucleus, regulating genes involved in immunity, inflammation, cell growth, and hematopoiesis.[3][4][5] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers, making JAKs attractive therapeutic targets.[2][6]
Jak-IN-28 is a research compound used to investigate the function and inhibition of the JAK pathway. These application notes provide a comprehensive guide for utilizing this compound in a cell-based assay to determine its inhibitory effects on the JAK-STAT pathway, typically by measuring the phosphorylation of a downstream STAT protein.
Assay Principle
The assay quantifies the ability of this compound to inhibit cytokine-induced phosphorylation of STAT proteins in a cellular context. The general workflow is as follows:
-
Culture a suitable cell line that expresses the JAK-STAT pathway components.
-
Pre-incubate the cells with various concentrations of this compound.
-
Stimulate the pathway using a specific cytokine (e.g., IL-2, IL-3, IFN-γ) to activate JAKs.
-
Lyse the cells and measure the level of phosphorylated STAT protein (e.g., pSTAT3, pSTAT5) using a sensitive detection method like a sandwich ELISA (Enzyme-Linked Immunosorbent Assay).
-
The signal is inversely proportional to the inhibitory activity of this compound. Data is then used to calculate an IC50 value, representing the concentration of inhibitor required to reduce the pSTAT signal by 50%.
Visualization of Pathways and Workflows
JAK-STAT Signaling Pathway
The diagram below illustrates the canonical JAK-STAT signaling cascade. Cytokine binding induces receptor dimerization, bringing associated JAKs into close proximity.[3] The JAKs then auto-phosphorylate and phosphorylate the receptor, creating docking sites for STAT proteins.[3][5] Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene transcription.[3][5]
References
- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 3. assaygenie.com [assaygenie.com]
- 4. assaygenie.com [assaygenie.com]
- 5. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. pnas.org [pnas.org]
Jak-IN-28: Application Notes and Protocols for Cancer Cell Line-Based Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jak-IN-28, also identified as Compound 111, is a novel small molecule inhibitor of the Janus kinase (JAK) family. The JAK/STAT signaling pathway is a critical regulator of cell proliferation, differentiation, survival, and immune responses. Dysregulation of this pathway is frequently implicated in the pathogenesis of various cancers, making JAK inhibitors a promising class of therapeutic agents. This compound is a benzamide of a pyrazolyl-amino-pyrimidinyl derivative and has been developed as a selective and potent JAK inhibitor.
These application notes provide an overview of this compound and detailed protocols for its use in cancer cell line-based research. The information is intended to guide researchers in designing and executing experiments to evaluate the anti-cancer potential of this compound.
Mechanism of Action
The Janus kinase family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These kinases are essential for transducing signals from cytokine and growth factor receptors on the cell surface to the nucleus, primarily through the Signal Transducer and Activator of Transcription (STAT) proteins. In many cancers, the JAK/STAT pathway is constitutively activated, leading to uncontrolled cell growth and survival.
This compound exerts its biological effects by inhibiting the kinase activity of one or more JAK family members. By blocking the phosphorylation and activation of STAT proteins, this compound can suppress the transcription of target genes involved in cell cycle progression and apoptosis, thereby inhibiting cancer cell proliferation and inducing cell death.
Quantitative Data
At present, specific IC50 values for this compound against individual JAK isoforms and its effects on a comprehensive panel of cancer cell lines are not publicly available in peer-reviewed literature. The primary source of information for this compound is the patent WO2020119819A1. Researchers are encouraged to perform their own dose-response studies to determine the IC50 of this compound in their cancer cell lines of interest. Below is a template for presenting such data.
Table 1: Template for IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| e.g., A549 | Lung Cancer | User-determined value |
| e.g., MCF-7 | Breast Cancer | User-determined value |
| e.g., U87MG | Glioblastoma | User-determined value |
| e.g., HCT116 | Colon Cancer | User-determined value |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound on cancer cell lines.
Cell Viability Assay (MTT or WST-8 Assay)
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt) reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.1% and should be included as a vehicle control. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C.
-
MTT/WST-8 Addition:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C to dissolve the formazan crystals.
-
For WST-8 assay: Add 10 µL of WST-8 solution to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value using non-linear regression analysis.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining the IC50 of this compound.
Western Blot Analysis of JAK/STAT Pathway Inhibition
This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the JAK/STAT signaling pathway.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-JAK1, anti-JAK1, anti-phospho-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 1, 6, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Signaling Pathway of JAK/STAT Inhibition
Caption: Inhibition of the JAK/STAT pathway by this compound.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis (programmed cell death) in cancer cells following treatment with this compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of cells in different quadrants:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
Logical Flow for Apoptosis Analysis
Caption: Logic diagram for apoptosis data analysis.
Conclusion
This compound is a novel JAK inhibitor with potential applications in cancer research. The protocols provided here offer a framework for investigating its efficacy and mechanism of action in various cancer cell lines. Researchers should carefully optimize these protocols for their specific experimental systems and cell lines of interest. Further studies are warranted to fully elucidate the therapeutic potential of this compound.
Jak-IN-28: Application Notes and Protocols for Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jak-IN-28, also identified as Compound 111, is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes.[1] The JAK/STAT (Signal Transducer and Activator of Transcription) signaling pathway is a critical cascade in cellular communication, transducing signals from cytokines and growth factors from the cell membrane to the nucleus, where they regulate gene expression. This pathway is integral to numerous cellular processes, including immunity, cell proliferation, differentiation, and apoptosis. Dysregulation of the JAK/STAT pathway is implicated in the pathophysiology of various diseases, including cancer and autoimmune disorders. This compound serves as a valuable research tool for investigating the roles of JAK kinases in these disease processes.
Mechanism of Action
The JAK family comprises four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2. These kinases are associated with the intracellular domains of cytokine receptors. Upon cytokine binding, the receptors dimerize, bringing the associated JAKs into close proximity. This allows for the trans-phosphorylation and activation of the JAKs. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors.
JAK inhibitors, including this compound, typically function by competing with ATP for the binding site in the kinase domain of JAKs, thereby preventing the phosphorylation cascade and subsequent downstream signaling.
Figure 1: Simplified schematic of the JAK/STAT signaling pathway and the inhibitory action of this compound.
Application Notes
This compound is a valuable tool for in vitro studies aimed at elucidating the role of the JAK/STAT pathway in various biological contexts. Key applications include:
-
Cancer Research: Investigating the effects of JAK/STAT inhibition on the proliferation, survival, and metastasis of cancer cell lines.[2]
-
Immunology and Inflammation: Studying the role of JAK-mediated cytokine signaling in immune cell function and inflammatory responses.
-
Drug Discovery: Serving as a reference compound in the development and characterization of novel JAK inhibitors.
Determining Optimal Concentration
The optimal concentration of this compound for cell culture studies is dependent on several factors, including the cell type, the specific JAK isoforms expressed, and the desired biological endpoint. It is crucial to perform a dose-response curve to determine the effective concentration for inhibiting STAT phosphorylation and a cytotoxicity assay to identify the concentration range that does not adversely affect cell viability.
| Inhibitor | Target(s) | IC50 (nM) | Reference |
| Ruxolitinib | JAK1/JAK2 | 3.3/2.8 | [3][4][5] |
| Tofacitinib | Pan-JAK | JAK1: 112, JAK2: 20, JAK3: 1 | [4] |
| Baricitinib | JAK1/JAK2 | 5.9/5.7 | [6] |
| Filgotinib | JAK1 | 10 | [3][4][5] |
Disclaimer: The IC50 values in the table above are for reference purposes only and do not represent the specific values for this compound. Researchers must empirically determine the optimal working concentration for this compound in their specific experimental system.
Experimental Protocols
Protocol 1: Reconstitution and Storage of this compound
-
Reconstitution: this compound is typically supplied as a solid.[1] To prepare a stock solution, dissolve the compound in a suitable solvent such as dimethyl sulfoxide (DMSO) to a concentration of 10 mM. For example, for 1 mg of this compound (MW: 407.86 g/mol ), add 245.2 µL of DMSO. Gently vortex to ensure the compound is fully dissolved.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When stored properly, the stock solution should be stable for several months.
Protocol 2: General Protocol for Cell Treatment
The following is a general workflow for treating adherent cells with this compound.
Figure 2: General experimental workflow for this compound treatment in cell culture.
Protocol 3: Determining the Effective Concentration using Western Blotting
This protocol describes how to assess the inhibitory effect of this compound on the JAK/STAT pathway by measuring the phosphorylation of a key downstream target, STAT3.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. The next day, treat the cells with a range of this compound concentrations (e.g., 0, 0.1, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 1-2 hours).
-
Cytokine Stimulation: After the pre-treatment with this compound, stimulate the cells with a cytokine known to activate the JAK/STAT pathway in your cell line (e.g., Interleukin-6 (IL-6) at 10-50 ng/mL) for 15-30 minutes. An unstimulated control should be included.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT3 (p-STAT3) and total STAT3 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Analysis: Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal. The effective concentration is the concentration of this compound that causes a significant reduction in p-STAT3 levels compared to the stimulated control.
Protocol 4: Assessing Cytotoxicity using an MTT Assay
This protocol is used to determine the concentration of this compound that is toxic to the cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a wide range of this compound concentrations (e.g., from nanomolar to high micromolar) for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Troubleshooting
| Problem | Possible Cause | Solution |
| No inhibition of STAT phosphorylation | - this compound concentration is too low.- Incubation time is too short.- Cytokine stimulation is too strong.- this compound is degraded. | - Perform a dose-response experiment with a wider range of concentrations.- Increase the pre-incubation time with the inhibitor.- Reduce the concentration of the stimulating cytokine.- Use freshly prepared stock solutions. |
| High background in Western blot | - Insufficient blocking.- Primary or secondary antibody concentration is too high.- Inadequate washing. | - Increase blocking time or use a different blocking agent.- Titrate the antibody concentrations.- Increase the number and duration of washes. |
| Inconsistent results in viability assay | - Uneven cell seeding.- Edge effects in the 96-well plate.- Contamination. | - Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate.- Maintain sterile cell culture techniques. |
| Precipitation of this compound in culture medium | - Concentration is above its solubility limit in aqueous solution. | - Ensure the final DMSO concentration in the medium is low (typically <0.5%).- Prepare fresh dilutions from the stock solution for each experiment. |
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Evaluation of the in vitro and in vivo efficacy of the JAK inhibitor AZD1480 against JAK-mutated acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adooq.com [adooq.com]
- 4. abmole.com [abmole.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of Phosphorylated STAT (p-STAT) with the JAK Inhibitor, Jak-IN-28
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway is a critical cellular communication route involved in a myriad of biological processes, including immunity, cell growth, differentiation, and apoptosis.[1][2] Dysregulation of this pathway is implicated in various diseases, such as inflammatory disorders and cancer.[2][3] A key event in the activation of this pathway is the phosphorylation of STAT proteins by JAKs.[3] Consequently, the detection and quantification of phosphorylated STAT (p-STAT) are crucial for studying the pathway's activity and the efficacy of potential therapeutic inhibitors.
Jak-IN-28 is a potent inhibitor of JAK kinases. By blocking the activity of JAKs, this compound is expected to reduce the phosphorylation of downstream STAT proteins, thereby inhibiting the signaling cascade.[2] Western blotting is a widely used and powerful technique to detect and quantify specific proteins, such as p-STAT, in complex biological samples.[4] This document provides a detailed protocol for performing a Western blot to analyze the levels of p-STAT in response to treatment with this compound.
JAK-STAT Signaling Pathway
The canonical JAK-STAT signaling pathway is initiated by the binding of a ligand, typically a cytokine, to its specific cell surface receptor. This binding event induces receptor dimerization, bringing the associated JAKs into close proximity, leading to their trans-autophosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins. STATs are recruited to these phosphorylated sites and are subsequently phosphorylated by the activated JAKs. Phosphorylated STATs then dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes.[5]
Figure 1: Simplified diagram of the JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines the major steps involved in the Western blot protocol for analyzing p-STAT levels after treatment with this compound.
Figure 2: Experimental workflow for Western blot analysis of p-STAT.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
1. Cell Culture and Treatment
-
Culture your cells of interest to the desired confluency (typically 70-80%).
-
Starve the cells in serum-free media for 4-6 hours before treatment, if necessary, to reduce basal p-STAT levels.
-
Treat the cells with varying concentrations of this compound for a predetermined time. A vehicle control (e.g., DMSO) should be included.
-
After inhibitor treatment, stimulate the cells with a cytokine known to activate the JAK-STAT pathway in your cell type (e.g., IL-6, IFN-γ) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation. Include a non-stimulated control.
2. Cell Lysis
-
After treatment, place the culture dish on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).
-
For adherent cells, scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
For suspension cells, pellet the cells by centrifugation, discard the supernatant, and resuspend the pellet in lysis buffer.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
Equalize the protein concentration for all samples by diluting with lysis buffer.
4. Sample Preparation
-
To 20-30 µg of protein from each sample, add an appropriate volume of 4x or 6x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
5. SDS-PAGE
-
Load the denatured protein samples into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of your STAT protein).
-
Include a pre-stained protein ladder to monitor the migration of proteins.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
6. Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A wet or semi-dry transfer system can be used.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm successful transfer. Destain with water or TBST before blocking.
7. Blocking
-
To prevent non-specific antibody binding, incubate the membrane in a blocking buffer. For phosphorylated proteins, it is recommended to use 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). Avoid using milk as it contains phosphoproteins that can cause high background.
-
Block for 1 hour at room temperature with gentle agitation.
8. Primary Antibody Incubation
-
Dilute the primary antibodies against p-STAT and total STAT in blocking buffer at the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. It is recommended to probe for p-STAT first. After detection, the membrane can be stripped and re-probed for total STAT as a loading control.
9. Secondary Antibody Incubation
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody's host species (e.g., anti-rabbit IgG-HRP). Dilute the secondary antibody in blocking buffer.
-
Incubate for 1 hour at room temperature with gentle agitation.
10. Detection
-
Wash the membrane three times for 10-15 minutes each with TBST to remove unbound secondary antibody.
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
11. Data Analysis
-
Quantify the intensity of the bands corresponding to p-STAT and total STAT using densitometry software.
-
Normalize the p-STAT signal to the total STAT signal for each sample to account for any variations in protein loading.
Data Presentation
| Treatment Group | Ruxolitinib Conc. (nM) | p-STAT3 (Relative Densitometry Units) | Total STAT3 (Relative Densitometry Units) | Normalized p-STAT3/Total STAT3 | % Inhibition of p-STAT3 |
| Untreated Control | 0 | 1.00 | 1.00 | 1.00 | 0% |
| Ruxolitinib | 25 | 0.65 | 0.98 | 0.66 | 34% |
| Ruxolitinib | 100 | 0.32 | 1.02 | 0.31 | 69% |
| Ruxolitinib | 400 | 0.15 | 0.99 | 0.15 | 85% |
| Ruxolitinib | 1000 | 0.08 | 1.01 | 0.08 | 92% |
Data is hypothetical and for illustrative purposes, based on trends observed in published studies.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal | Inactive antibody | Use a new or validated antibody. |
| Insufficient protein loaded | Increase the amount of protein loaded per lane. | |
| Inefficient protein transfer | Confirm transfer with Ponceau S staining. Optimize transfer time and conditions. | |
| Phosphatase activity | Always use fresh phosphatase inhibitors in the lysis buffer. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., 5% BSA). |
| Primary antibody concentration too high | Optimize the primary antibody dilution. | |
| Insufficient washing | Increase the number and duration of washes. | |
| Non-specific bands | Primary antibody is not specific | Use a more specific antibody; perform a BLAST search of the immunogen sequence. |
| Protein degradation | Use fresh samples and add protease inhibitors to the lysis buffer. | |
| Antibody concentration too high | Titrate the primary antibody to the optimal concentration. |
References
- 1. Inhibition of pSTAT1 by tofacitinib accounts for the early improvement of experimental chronic synovitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Dose Dependent Effects of Ruxolitinib on the Invasion and Tumorigenesis in Gliomas Cells via Inhibition of Interferon Gamma-Depended JAK/STAT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a novel and highly selective JAK3 inhibitor as a potent hair growth promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Study of Jak-IN-28 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jak-IN-28 is a novel Janus kinase (JAK) inhibitor with potential therapeutic applications in oncology and inflammatory diseases. The JAK-STAT signaling pathway is a critical regulator of immune responses and cell growth, and its dysregulation is implicated in numerous pathologies. As a result, inhibitors of this pathway, such as this compound, are of significant interest for therapeutic development.[1][2][3] These application notes provide a comprehensive guide for the design and execution of in vivo studies using this compound in mouse models, based on established methodologies for other JAK inhibitors.
Compound Details:
| Compound Name | Molecular Formula | Molecular Weight |
| This compound | C20H18ClN7O | 407.86 |
Source: CymitQuimica, MedchemExpress. Further details may be available in patent WO2020119819.
Mechanism of Action: The JAK-STAT Signaling Pathway
The Janus kinase (JAK) family comprises four intracellular tyrosine kinases: JAK1, JAK2, JAK3, and TYK2. These enzymes are crucial for transducing signals from a multitude of cytokine and growth factor receptors.[3][4] Upon ligand binding, the receptors dimerize, bringing the associated JAKs into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they modulate the transcription of target genes involved in inflammation, immunity, and cell proliferation.[3][5]
This compound, as a JAK inhibitor, is presumed to compete with ATP for the binding site on the kinase domain of JAKs, thereby preventing the phosphorylation cascade and subsequent gene transcription. The specific selectivity of this compound for the different JAK isoforms (JAK1, JAK2, JAK3, TYK2) will determine its precise biological effects and potential therapeutic indications.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Molecular Structure and Function of Janus Kinases: Implications for the Development of Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Jak-IN-28 Treatment
Disclaimer: Information regarding a specific molecule designated "Jak-IN-28" is not publicly available. The following application notes and protocols are based on the established mechanisms of Janus kinase (JAK) inhibitors and are intended to serve as a general guideline for researchers, scientists, and drug development professionals. It is recommended to consult specific literature for the particular JAK inhibitor being used.
Application Notes
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling.[1][2] The JAK-STAT signaling pathway is essential for the regulation of the immune system, including the proliferation, differentiation, and function of various immune cells.[3][4] JAK inhibitors, also known as jakinibs, are a class of small molecules that modulate the immune response by blocking the activity of one or more of the JAK family members (JAK1, JAK2, JAK3, and TYK2).[5][6] This interference with the JAK-STAT pathway can suppress the signaling of pro-inflammatory cytokines, making JAK inhibitors effective in treating autoimmune diseases and certain cancers.[1][7]
Flow cytometry is a powerful technique for analyzing the effects of JAK inhibitors on a single-cell basis. This technology allows for the simultaneous measurement of multiple cellular parameters, providing detailed insights into how these inhibitors affect cell populations. Key applications of flow cytometry in studying the effects of JAK inhibitors include the analysis of:
-
Apoptosis: To determine if the JAK inhibitor induces programmed cell death in target cell populations.
-
Cell Proliferation: To assess the inhibitor's effect on the ability of cells to divide and grow.
-
Cell Cycle: To analyze the distribution of cells in different phases of the cell cycle and identify potential cell cycle arrest.
-
Immune Cell Phenotyping and Function: To characterize changes in immune cell subsets and their functional responses following treatment.
These analyses are crucial for understanding the mechanism of action of a given JAK inhibitor and for its development as a therapeutic agent.
JAK-STAT Signaling Pathway
The binding of a cytokine to its receptor on the cell surface brings the associated JAKs into close proximity, leading to their activation through trans-phosphorylation. Activated JAKs then phosphorylate the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation, immunity, and cell proliferation.[3][8] JAK inhibitors block this cascade by competing with ATP for the binding site on the JAK enzymes.
Experimental Protocols
The following are detailed protocols for assessing the effects of a JAK inhibitor on apoptosis, cell proliferation, and cell cycle using flow cytometry.
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol is designed to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with a JAK inhibitor.
Experimental Workflow:
Materials:
-
Cells of interest (e.g., peripheral blood mononuclear cells, cancer cell line)
-
Complete cell culture medium
-
This compound (or other JAK inhibitor)
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a multi-well plate or culture flask and allow them to adhere or stabilize for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound. Include a vehicle-treated control and a positive control for apoptosis (e.g., staurosporine).
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours) under standard culture conditions.
-
Cell Harvesting:
-
For adherent cells, gently detach them using trypsin-EDTA, and collect both the detached and floating cells.
-
For suspension cells, collect the cells directly.
-
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
Data Interpretation:
| Cell Population | Annexin V-FITC | Propidium Iodide (PI) |
| Viable | Negative | Negative |
| Early Apoptotic | Positive | Negative |
| Late Apoptotic/Necrotic | Positive | Positive |
| Necrotic | Negative | Positive |
Protocol 2: Cell Proliferation Analysis using a Cell Proliferation Dye
This protocol measures cell proliferation by tracking the dilution of a fluorescent dye as cells divide.
Experimental Workflow:
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Cell Proliferation Dye (e.g., Carboxyfluorescein succinimidyl ester - CFSE)
-
This compound (or other JAK inhibitor)
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Staining:
-
Resuspend cells in pre-warmed PBS at a concentration of 1-10 x 10^6 cells/mL.
-
Add the cell proliferation dye at the recommended concentration and incubate for 10-15 minutes at 37°C, protected from light.
-
-
Washing: Quench the staining by adding 5 volumes of cold complete medium and incubate on ice for 5 minutes. Wash the cells three times with complete medium.
-
Cell Seeding: Seed the stained cells in a multi-well plate.
-
Treatment: Add various concentrations of this compound and a vehicle control.
-
Incubation: Culture the cells for the desired period, typically 3-7 days, depending on the cell division rate.
-
Harvesting: At different time points, harvest the cells.
-
Analysis: Analyze the fluorescence intensity of the cells by flow cytometry.
Data Interpretation:
| Observation | Interpretation |
| A single, bright fluorescent peak | No cell division |
| Multiple peaks with decreasing fluorescence | Successive generations of cell division |
| Slower decrease in fluorescence with treatment | Inhibition of cell proliferation |
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI)
This protocol determines the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow:
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (or other JAK inhibitor)
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% Ethanol
-
PI Staining Solution (containing Propidium Iodide and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the apoptosis protocol.
-
Harvesting and Washing: Harvest the cells and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells (e.g., 500 x g for 5 minutes) and discard the ethanol. Wash the cell pellet once with PBS.
-
Staining: Resuspend the cells in 500 µL of PI Staining Solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer using a linear scale for the PI fluorescence channel.
Data Interpretation:
| Cell Cycle Phase | DNA Content | PI Fluorescence Intensity |
| G0/G1 | 2n | Peak at x |
| S | 2n to 4n | Between peaks x and 2x |
| G2/M | 4n | Peak at 2x |
| Sub-G1 | <2n | Peak to the left of G0/G1 |
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Cell Apoptosis
| Treatment Concentration (µM) | % Viable Cells (Mean ± SD) | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Mean ± SD) |
| Vehicle Control | |||
| This compound (0.1) | |||
| This compound (1.0) | |||
| This compound (10.0) | |||
| Positive Control |
Table 2: Effect of this compound on Cell Proliferation (e.g., at 72 hours)
| Treatment Concentration (µM) | Proliferation Index (Mean ± SD) | % Divided Cells (Mean ± SD) |
| Vehicle Control | ||
| This compound (0.1) | ||
| This compound (1.0) | ||
| This compound (10.0) |
Table 3: Effect of this compound on Cell Cycle Distribution
| Treatment Concentration (µM) | % Cells in G0/G1 (Mean ± SD) | % Cells in S Phase (Mean ± SD) | % Cells in G2/M (Mean ± SD) | % Cells in Sub-G1 (Mean ± SD) |
| Vehicle Control | ||||
| This compound (0.1) | ||||
| This compound (1.0) | ||||
| This compound (10.0) |
References
- 1. Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disorders of the JAK/STAT Pathway in T Cell Lymphoma Pathogenesis: Implications for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. The role of JAK-STAT signaling pathway and its regulators in the fate of T helper cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 6. JAK Inhibitors: Uses, Types, Side Effects, and More [verywellhealth.com]
- 7. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Disorders of the JAK/STAT Pathway in T Cell Lymphoma Pathogenesis: Implications for Immunotherapy* | Annual Reviews [annualreviews.org]
Troubleshooting & Optimization
Troubleshooting Jak-IN-28 experimental results
Welcome to the technical support center for Jak-IN-28. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their experimental results with this Janus kinase (JAK) inhibitor. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes.[1][2] The JAK family, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are intracellular, non-receptor tyrosine kinases that are critical components of the JAK-STAT signaling pathway.[3] This pathway transduces signals from various cytokines and growth factors, playing a key role in immunity, inflammation, cell proliferation, and survival.[4][5] this compound exerts its effects by competing with ATP for the catalytic binding site of JAKs, thereby inhibiting their kinase activity and preventing the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[6] This blockade of the JAK-STAT pathway makes this compound a valuable tool for research in cancer and inflammatory diseases.[1]
2. How should I dissolve and store this compound?
For most in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[7][8] It is a common practice to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. This stock solution can then be stored at -20°C for several months.[8] When preparing your working concentrations for cell-based assays, it is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept low, typically at or below 0.5%, as higher concentrations can be toxic to cells.[7][9] For most cell lines, a final DMSO concentration of 0.1% is considered safe.[7] If you observe precipitation upon dilution of the DMSO stock into aqueous media, gentle vortexing or sonication may help to redissolve the compound.[8]
3. What is a good starting concentration for my cell-based experiments?
4. What are the potential off-target effects of this compound?
Like many kinase inhibitors, this compound may have off-target effects, meaning it could inhibit other kinases besides the intended JAK family members.[10] The selectivity profile of a kinase inhibitor is crucial for interpreting experimental results correctly.[6] While a specific kinase selectivity profile for this compound is not publicly available, it is important to be aware of this possibility. If your experimental results are unexpected, consider the possibility of off-target effects. Comparing your results with those from other, more selective JAK inhibitors or using genetic approaches like siRNA to knockdown specific JAK isoforms can help to confirm that the observed phenotype is due to the inhibition of the intended target.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or weak inhibition of STAT phosphorylation | 1. Inactive compound: Improper storage or handling may have led to degradation of this compound. 2. Insufficient concentration: The concentration of this compound may be too low to effectively inhibit JAK activity in your specific cell type. 3. Cell permeability issues: The compound may not be efficiently entering the cells. 4. Suboptimal assay conditions: The timing of cytokine stimulation and inhibitor treatment may not be optimal. | 1. Use a fresh aliquot of this compound. Ensure proper storage at -20°C. 2. Perform a dose-response experiment to determine the optimal concentration (e.g., 1 nM to 10 µM). 3. While this compound is expected to be cell-permeable, ensure the final DMSO concentration is appropriate (0.1-0.5%) to aid solubility and cell entry. [7][9] 4. Optimize the pre-incubation time with this compound before cytokine stimulation. A pre-incubation of 1-2 hours is a good starting point. |
| High cell toxicity or unexpected cell death | 1. High DMSO concentration: The final concentration of DMSO in the cell culture medium may be too high. 2. Off-target effects: this compound may be inhibiting other kinases that are essential for cell survival. 3. High concentration of this compound: The concentration of the inhibitor itself may be cytotoxic. | 1. Ensure the final DMSO concentration is at a non-toxic level (≤0.5%, ideally 0.1%). [7] Run a vehicle control with the same DMSO concentration. 2. Perform a kinase selectivity screen to identify potential off-target kinases. Compare your results with other, more selective JAK inhibitors. 3. Determine the cytotoxic concentration of this compound using a cell viability assay (e.g., MTT or CCK-8). Use concentrations below the cytotoxic threshold for your experiments. |
| Variability between experiments | 1. Inconsistent compound handling: Variations in dissolving and diluting this compound. 2. Inconsistent cell culture conditions: Differences in cell passage number, density, or health. 3. Instability of this compound in solution: The compound may be degrading in the cell culture medium over time. | 1. Prepare fresh dilutions of this compound from a frozen stock for each experiment. 2. Use cells with a consistent passage number and seed them at the same density for each experiment. Ensure cells are healthy and in the exponential growth phase. 3. For long-term experiments, consider replenishing the medium with fresh this compound at regular intervals. |
| Unexpected signaling pathway activation | 1. Paradoxical pathway activation: Inhibition of one pathway can sometimes lead to the activation of a compensatory pathway. 2. Off-target effects: Inhibition of an unintended kinase could lead to the activation of another pathway. | 1. Investigate other related signaling pathways (e.g., MAPK/ERK, PI3K/Akt) to see if they are being activated. 2. Use a more selective JAK inhibitor or a genetic approach (e.g., siRNA) to confirm that the effect is specific to JAK inhibition. |
Data Presentation
While specific quantitative data for this compound is not publicly available, the following table provides a comparison of the half-maximal inhibitory concentrations (IC50) for several other well-characterized JAK inhibitors. This data can serve as a reference for the expected potency and selectivity of compounds in this class.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference |
| Tofacitinib | 112 | 20 | 1 | >4000 | [11] |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | [11] |
| Filgotinib (GLPG0634) | 10 | 28 | 810 | 116 | [1] |
| Abrocitinib | 29 | 803 | >10,000 | 1,250 | [11] |
| Upadacitinib | 43 | 110 | 2,300 | 4,600 | [11] |
Experimental Protocols
Western Blotting for Phosphorylated STAT (p-STAT)
This protocol provides a general procedure for assessing the inhibitory effect of this compound on cytokine-induced STAT phosphorylation.
Materials:
-
Cells of interest
-
This compound
-
Appropriate cytokine (e.g., IFN-γ for p-STAT1, IL-6 for p-STAT3)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-STAT, anti-total-STAT, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a multi-well plate and allow them to adhere and grow overnight.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (and a vehicle control) for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine for a predetermined time (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-STAT) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total STAT and a loading control (e.g., β-actin) to ensure equal protein loading.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a cell line.
Materials:
-
Cells of interest
-
This compound
-
96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for using this compound.
Caption: A decision tree for troubleshooting common issues with this compound experiments.
References
- 1. glpbio.com [glpbio.com]
- 2. researchgate.net [researchgate.net]
- 3. JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. researchgate.net [researchgate.net]
- 6. lifetein.com [lifetein.com]
- 7. selleckchem.com [selleckchem.com]
- 8. lifetein.com [lifetein.com]
- 9. Off-Target Effects of BCR-ABL and JAK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. abmole.com [abmole.com]
Technical Support Center: Optimizing Jak-IN-28 Concentration
This guide provides technical support for researchers and scientists using Jak-IN-28, a novel inhibitor of the Janus kinase (JAK) family. Here you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to help you determine the optimal concentration for achieving maximum efficacy in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, TYK2).[1][2] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from various cytokines and growth factors to the nucleus, regulating genes involved in immunity, inflammation, and cell growth.[3][4][5][6] this compound likely acts as an ATP-competitive inhibitor, binding to the kinase domain of a specific JAK or a subset of JAKs, thereby preventing the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[3][4][7] This blockade of STAT signaling leads to the modulation of the immune response.[1]
Q2: What is a good starting concentration for my initial experiments with this compound?
A2: For a novel inhibitor like this compound, it is recommended to start with a wide concentration range in your initial dose-response experiments. A common starting point is a 10-point serial dilution series. Based on published data for other JAK inhibitors, a range from 1 nM to 10,000 nM (10 µM) is often effective.[8] Your initial screen should aim to identify the concentration range where you observe a biological effect without significant cytotoxicity.
Q3: How do I determine the IC50 value for this compound in my cell line?
A3: The half-maximal inhibitory concentration (IC50) is determined by treating your target cells with a range of this compound concentrations and then measuring a specific biological endpoint. For JAK inhibitors, a common method is to measure the inhibition of cytokine-induced STAT phosphorylation (e.g., pSTAT3 or pSTAT5) via Western Blot or flow cytometry.[9][10] After quantifying the pSTAT levels at each concentration, the data should be plotted on a semi-log graph (Inhibitor concentration vs. Percent inhibition). The IC50 is the concentration of this compound that produces 50% of the maximum inhibition.[8]
Q4: I am observing cytotoxicity at concentrations where I expect to see specific inhibition. What should I do?
A4: High concentrations of any compound can lead to off-target effects and cytotoxicity.
-
First, perform a cell viability assay (e.g., MTT or CCK-8) to determine the concentration at which this compound becomes toxic to your cells.[11]
-
Compare the cytotoxic concentration to the effective inhibitory concentration (IC50). Ideally, the effective concentration should be significantly lower than the cytotoxic concentration.
-
If the concentrations overlap, consider reducing the incubation time. JAK inhibition can often be observed within a few hours.[10]
-
Ensure the DMSO (or other solvent) concentration is consistent and low across all wells (<0.1%) as the solvent itself can be toxic.
Q5: this compound is not showing any effect in my assay. What are the possible reasons?
A5: There are several potential reasons for a lack of efficacy:
-
Concentration: The concentrations used may be too low. Try extending the dose-response curve to higher concentrations, keeping an eye on solubility and cytotoxicity.
-
Pathway Activation: Ensure the JAK-STAT pathway is robustly activated in your experimental setup. You must stimulate the cells with an appropriate cytokine (e.g., IL-2, IL-6, IFNγ) to induce STAT phosphorylation before adding the inhibitor.[10][12]
-
Inhibitor Stability/Solubility: Ensure this compound is fully dissolved in the solvent and that it does not precipitate when added to the aqueous culture medium. Poor solubility is a common cause of experimental failure.
-
Cell Type Specificity: The specific JAK isoforms (JAK1, JAK2, JAK3, TYK2) that are critical for signaling can vary between cell types.[2] this compound may be selective for a JAK isoform that is not central to the pathway in your specific cell model.
-
Resistance Mechanisms: In some cases, cells can develop resistance to JAK inhibitors through mechanisms like the formation of kinase heterodimers that are less sensitive to inhibition.[13][14]
Data Presentation
To guide your experimental design, the following table summarizes typical IC50 values for several well-characterized JAK inhibitors across different JAK isoforms. These values can serve as a useful reference range when optimizing the concentration of this compound.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| Tofacitinib | 1.1 | 20 | 5.6 | 34 |
| Baricitinib | 5.9 | 5.7 | >400 | 53 |
| Ruxolitinib | 3.3 | 2.8 | >400 | 19 |
| Abrocitinib | 29 | 803 | >10,000 | 1,250 |
Note: IC50 values are approximate and can vary significantly based on the assay conditions (e.g., ATP concentration) and cell type used.[15]
Mandatory Visualizations
Signaling Pathway
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow
References
- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 6. youtube.com [youtube.com]
- 7. JAK-Inhibitors – A Story of Success and Adverse Events - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a novel and highly selective JAK3 inhibitor as a potent hair growth promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 12. Development of a high-throughput cell-based reporter assay for screening JAK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heterodimeric JAK-STAT Activation as a Mechanism of Persistence to JAK2 Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Mechanisms of Resistance to JAK Inhibitors in Lymphoid Leukemias: A Scoping Review of Evidence from Preclinical Models and Case Reports - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Jak-IN-28 off-target effects in cellular assays
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Jak-IN-28?
A1: this compound is designed as an inhibitor of the Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, TYK2).[1][2][3] These enzymes are crucial components of the JAK-STAT signaling pathway, which transduces signals from various cytokines and growth factors to the nucleus, regulating genes involved in immunity, inflammation, and cell growth.[4][5][6] this compound likely acts as an ATP-competitive inhibitor, binding to the kinase domain of JAK enzymes and preventing the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[3][7]
Q2: What are the intended targets of this compound within the JAK family?
A2: The specific selectivity profile of this compound would be determined by its design. Generally, JAK inhibitors can be pan-JAK inhibitors (targeting multiple family members) or selective for a specific JAK isoform (e.g., a JAK1-selective inhibitor).[8][9] Achieving selectivity is a significant challenge due to the high degree of similarity in the ATP-binding sites across the JAK family.[10] The intended selectivity profile dictates the inhibitor's therapeutic applications and potential side effects.
Q3: What are common off-target effects observed with JAK inhibitors?
A3: Off-target effects for JAK inhibitors often involve the inhibition of other kinases with similar ATP-binding pockets. The extent of these off-target activities defines the inhibitor's selectivity.[9][11] Poor selectivity can lead to unintended biological consequences and toxicity. For instance, inhibition of JAK2 is associated with hematological effects like anemia and neutropenia, as JAK2 is critical for erythropoietin signaling.[10][12] Comprehensive kinase profiling is essential to identify these off-targets.
Q4: How can I experimentally determine the selectivity profile of this compound?
A4: The selectivity of a kinase inhibitor is typically determined by screening it against a large panel of kinases.[13] This can be done through in vitro biochemical assays that measure the inhibitor's potency (IC50) against hundreds of different kinases.[13] Cellular assays, such as chemoproteomics, can also be used to assess target engagement and selectivity within a more physiologically relevant context.[14]
Troubleshooting Guide for Cellular Assays
Issue 1: Unexpected Cell Toxicity or Reduced Viability at Low Concentrations
-
Possible Cause: This may indicate potent off-target effects. The inhibitor could be affecting kinases essential for cell survival that are not part of the JAK-STAT pathway.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the IC50 for cytotoxicity using a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Run a Broad Kinase Screen: Screen this compound against a comprehensive kinase panel (e.g., >400 kinases) at a concentration where toxicity is observed to identify potential off-target kinases.[13]
-
Use a Structurally Unrelated Control: Compare the effects of this compound with another JAK inhibitor that has a different chemical scaffold and a known selectivity profile.
-
Rescue Experiment: If a specific off-target is identified, investigate if downstream signaling of that target is affected and whether the toxic phenotype can be rescued.
-
Issue 2: Inconsistent Inhibition of STAT Phosphorylation
-
Possible Cause: Experimental variability, reagent issues, or complex cellular feedback mechanisms can lead to inconsistent results.
-
Troubleshooting Steps:
-
Verify Reagents: Ensure the this compound stock solution is correctly prepared and has not degraded. Use fresh aliquots for each experiment. Check the quality and specificity of your phospho-STAT antibodies.[15]
-
Optimize Assay Conditions: Standardize cell density, stimulation time with cytokine (e.g., IL-6, IFN-γ), and inhibitor pre-incubation time.[15][16]
-
Check for Serum Effects: Components in fetal bovine serum (FBS) can bind to small molecules and reduce their effective concentration. Test the inhibitor in low-serum or serum-free media.
-
Include Positive and Negative Controls: Always include a known pan-JAK inhibitor (e.g., tofacitinib) as a positive control and a vehicle (DMSO) as a negative control.[16]
-
Issue 3: Discrepancy Between Biochemical IC50 and Cellular Potency
-
Possible Cause: A compound's activity in a purified enzyme assay (biochemical) often differs from its effect in a whole-cell context (cellular). This can be due to factors like cell membrane permeability, intracellular ATP concentration, protein binding, or efflux by cellular transporters.
-
Troubleshooting Steps:
-
Assess Cell Permeability: Use methods like parallel artificial membrane permeability assay (PAMPA) to get an initial indication of membrane permeability.
-
Consider High Intracellular ATP: The concentration of ATP in cells (mM range) is much higher than that used in many biochemical assays (µM range). Since this compound is likely ATP-competitive, its apparent potency in cells may be lower.[17] Consider performing biochemical assays at physiological ATP concentrations.
-
Evaluate Plasma Protein Binding: High binding to plasma proteins (if using serum) or intracellular proteins can reduce the free concentration of the inhibitor available to engage its target.
-
Use Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended JAK targets inside the cell.
-
Quantitative Data Summary
The following tables present hypothetical selectivity and cellular activity data for "this compound," based on typical values for research-grade JAK inhibitors.
Table 1: Hypothetical Kinase Selectivity Profile of this compound (Biochemical Assay)
| Kinase Target | IC50 (nM) | Kinase Family | Notes |
| JAK1 | 15 | JAK | Primary Target |
| JAK2 | 250 | JAK | 16.7-fold selectivity over JAK2 |
| JAK3 | 50 | JAK | 3.3-fold selectivity over JAK3 |
| TYK2 | 400 | JAK | 26.7-fold selectivity over TYK2 |
| Aurora A | > 10,000 | Aurora Kinase | Common off-target, but clean here |
| ROCK1 | 850 | AGC Kinase | Moderate off-target hit |
| FLT3 | 1,200 | Receptor Tyrosine Kinase | Minor off-target hit |
| SRC | > 5,000 | SRC Kinase | No significant inhibition |
Table 2: Hypothetical Cellular Assay Performance of this compound
| Assay Type | Cell Line | Cytokine Stimulant | Measured Endpoint | EC50 (nM) |
| pSTAT3 Inhibition | HeLa | IL-6 (JAK1/JAK2) | pSTAT3 (Y705) | 85 |
| pSTAT5 Inhibition | NK-92 | IL-2 (JAK1/JAK3) | pSTAT5 (Y694) | 110 |
| pSTAT1 Inhibition | A549 | IFN-γ (JAK1/JAK2) | pSTAT1 (Y701) | 95 |
| Cell Viability | Jurkat | N/A | ATP Levels | 4,500 |
Key Experimental Protocols
Protocol 1: Western Blot for Inhibition of STAT Phosphorylation
-
Cell Culture: Seed cells (e.g., HeLa) in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Replace growth media with serum-free media for 4-6 hours prior to the experiment.
-
Inhibitor Treatment: Pre-incubate cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Cytokine Stimulation: Add the appropriate cytokine (e.g., 20 ng/mL of IL-6) to stimulate the JAK-STAT pathway for 15-30 minutes.
-
Cell Lysis: Wash cells once with ice-cold PBS. Lyse cells directly in the plate with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against a phosphorylated STAT protein (e.g., anti-pSTAT3 Y705) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe for total STAT and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Protocol 2: Kinase Selectivity Profiling (General Workflow)
-
Compound Preparation: Prepare a high-concentration stock of this compound in 100% DMSO (e.g., 10 mM).
-
Assay Submission: Submit the compound to a commercial vendor that offers kinase screening services (e.g., Reaction Biology, Eurofins).[13]
-
Panel Selection: Choose a panel that covers a broad range of the human kinome. A common choice is a panel of >400 kinases.
-
Assay Format: The vendor will typically use a radiometric (e.g., ³³P-ATP) or fluorescence-based in vitro kinase assay.[13][18]
-
Data Analysis: The vendor will provide data as "% inhibition" at a single compound concentration (e.g., 1 µM). For significant hits (e.g., >50% inhibition), follow up by determining the IC50 value in a dose-response format.
-
Interpretation: Analyze the data to identify off-targets and calculate selectivity ratios (IC50 of off-target / IC50 of primary target).
Visualizations
Caption: The canonical JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for identifying and validating off-target effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 5. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Inhibition of JAK3 with a novel, selective, and orally active small molecule induces therapeutic response in T-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Kinase Inhibitor Profiling Using Chemoproteomics | Springer Nature Experiments [experiments.springernature.com]
- 15. go.zageno.com [go.zageno.com]
- 16. m.youtube.com [m.youtube.com]
- 17. An overview of kinase downregulators and recent advances in discovery approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: JAK-IN-28 Inhibitor
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with the JAK-IN-28 inhibitor. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes.[1][2][3] The JAK family, which includes JAK1, JAK2, JAK3, and TYK2, are intracellular, non-receptor tyrosine kinases that are critical components of the JAK-STAT signaling pathway.[4][5] This pathway transduces signals from various cytokines and growth factors, playing a key role in immunity, cell proliferation, and inflammation.[4][5] this compound, like other JAK inhibitors, functions by competing with ATP for the binding site on the JAK kinase domain, thereby preventing the phosphorylation and activation of STAT proteins and blocking the downstream signaling cascade.
Q2: What are the potential off-target effects of this compound?
A2: While specific off-target effects for this compound are not extensively documented in publicly available literature, it is a common characteristic of kinase inhibitors to exhibit some level of off-target activity due to the conserved nature of the ATP-binding pocket across the kinome. Researchers should be aware that this compound may inhibit other kinases to varying degrees, which could contribute to unexpected experimental results. It is advisable to consult kinase profiling data if available or consider counter-screening against other relevant kinases to validate the specificity of the observed effects.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is a solid.[1] For stock solutions, it is generally recommended to dissolve the compound in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO). Prepare a concentrated stock solution (e.g., 10 mM) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Before use, thaw an aliquot completely and bring it to room temperature. Ensure the final concentration of the solvent in your experimental system is low (typically <0.1%) and consistent across all conditions, including vehicle controls, to avoid solvent-induced artifacts.
Q4: Why am I seeing inconsistent IC50 values for this compound in my cell-based assays?
A4: Inconsistent IC50 values can arise from several factors, including:
-
Cell-based variability: Differences in cell density, passage number, and metabolic state can all influence the apparent potency of an inhibitor.
-
Assay conditions: The specific cell viability assay used (e.g., MTT, WST-1, CellTiter-Glo), incubation time, and serum concentration in the media can significantly impact results.
-
Compound stability and solubility: Poor solubility of the inhibitor in culture media can lead to precipitation and an inaccurate effective concentration. Ensure the compound is fully dissolved at the tested concentrations.
-
Experimental technique: Inconsistent pipetting, especially when performing serial dilutions, can introduce significant errors.
Troubleshooting Guides
Inconsistent Results in Cell-Based Assays
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding; Edge effects in the plate; Pipetting errors during inhibitor addition. | Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile media/PBS. Use calibrated pipettes and change tips between dilutions. |
| IC50 value shifts between experiments | Different cell passage number or confluency; Variation in reagent lots (e.g., serum); Inconsistent incubation times. | Use cells within a consistent passage range. Test new lots of reagents before use in critical experiments. Standardize all incubation times precisely. |
| No dose-response curve (all cells die or all cells live) | Incorrect concentration range tested; Inhibitor is inactive or cytotoxic at all tested concentrations. | Perform a broad-range dose-response experiment (e.g., 1 nM to 100 µM) to identify the effective concentration range. Verify the activity of the inhibitor with a positive control assay. |
| Precipitate observed in culture wells | Poor solubility of this compound in the culture medium. | Prepare the inhibitor dilutions in pre-warmed medium. Visually inspect for precipitation under a microscope. If solubility is an issue, consider using a different formulation or a lower concentration range. |
Issues with Western Blotting for p-STAT
| Problem | Possible Cause | Recommended Solution |
| No or weak p-STAT signal in positive controls | Inefficient cytokine stimulation; Inactive primary antibody; Problems with antibody incubation or detection. | Optimize cytokine concentration and stimulation time. Use a fresh aliquot of the primary antibody and verify its recommended dilution. Ensure adequate incubation times and use a fresh ECL substrate.[6][7][8][9] |
| High background on the membrane | Insufficient blocking; Primary or secondary antibody concentration is too high; Inadequate washing. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies).[6][10][11][12] Titrate antibody concentrations to find the optimal signal-to-noise ratio.[6][7][11] Increase the number and duration of wash steps.[6][7][12] |
| Inconsistent inhibition of p-STAT by this compound | Variation in inhibitor pre-incubation time; Cell density differences leading to varied signaling strength. | Standardize the pre-incubation time with the inhibitor before cytokine stimulation. Ensure equal cell numbers are plated for all conditions. |
| Loading control (e.g., total STAT, GAPDH) is also affected | The inhibitor may have off-target effects on cell viability or protein synthesis at high concentrations. | Perform a cell viability assay to determine the cytotoxic concentration of the inhibitor. Use a concentration range that specifically inhibits JAK signaling without affecting overall cell health. |
Experimental Protocols
Cell Viability Assay (WST-1 Method)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO in medium).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared inhibitor dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results as a function of inhibitor concentration to determine the IC50 value.
Western Blot for Phospho-STAT3 (p-STAT3) Inhibition
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Serum-starve the cells if necessary, depending on the cell type and basal signaling. Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Cytokine Stimulation: Stimulate the cells with a cytokine known to activate the JAK-STAT pathway (e.g., IL-6) for a predetermined optimal time (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Prepare samples by adding Laemmli buffer and boiling for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-STAT3 (and a separate membrane for total STAT3 and a loading control like GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 or loading control signal.
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for determining the IC50 of this compound.
Caption: A logical flowchart for troubleshooting inconsistent experimental results.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 5. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 9. sinobiological.com [sinobiological.com]
- 10. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 11. sinobiological.com [sinobiological.com]
- 12. clyte.tech [clyte.tech]
Technical Support Center: Jak-IN-28 for In Vivo Studies
Disclaimer: Information available from chemical suppliers indicates that Jak-IN-28 (also known as Compound 111) is a Janus kinase (JAK) inhibitor, a pharmacologically active compound used in research of cancer and inflammatory diseases. It is not a vehicle control. A vehicle control is an inactive substance used as a baseline to account for any effects of the delivery solution itself. This guide provides support for researchers using this compound as a study compound in in vivo experiments and addresses the critical aspect of selecting and using an appropriate vehicle control alongside it.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. The JAK family, which in mammals includes JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway. This pathway transduces signals from numerous cytokines and growth factors, playing a key role in immunity, cell proliferation, and inflammation. By inhibiting JAK enzymes, this compound blocks the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn modulates the transcription of target genes involved in the inflammatory response.
Q2: What are the primary research applications for this compound?
A2: As a JAK inhibitor, this compound is intended for laboratory research into diseases where the JAK-STAT pathway is dysregulated. This primarily includes studies related to cancer and various inflammatory or autoimmune disorders.
Q3: How should this compound be stored?
A3: As a solid compound, this compound should be stored under the conditions specified in the Certificate of Analysis provided by the supplier. Generally, for powdered small molecules, storage at -20°C is recommended. Solutions, especially in solvents like DMSO, are often stored at -80°C. Stability can vary depending on the solvent.
Q4: What is an appropriate vehicle control to use in studies with this compound?
A4: The appropriate vehicle control is the final formulation solution used to dissolve and administer this compound, but without the this compound compound itself. Since kinase inhibitors like this compound often have poor aqueous solubility, a multi-component vehicle is typically required. A common strategy involves dissolving the compound in a small amount of an organic solvent like Dimethyl sulfoxide (DMSO) and then diluting it in an aqueous solution containing co-solvents or suspending agents such as Polyethylene Glycol (PEG), Tween 80, or Carboxymethylcellulose (CMC). The vehicle control group in your experiment must be treated with this exact same solution (e.g., DMSO + PEG + Saline) in the same volume and by the same administration route as the treatment group.
Q5: What are potential off-target effects of JAK inhibitors?
A5: While designed to target JAKs, small molecule inhibitors can sometimes interact with other kinases or proteins, leading to off-target effects. For JAK inhibitors, these can be linked to both efficacy and toxicity. Because the JAK-STAT pathway is crucial for normal immune function and hematopoiesis, on-target inhibition can also lead to side effects such as immunosuppression or anemia. It is crucial to monitor for signs of toxicity in animal studies and consider including additional control groups or molecular analyses to investigate potential off-target activities.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2445500-22-9 | |
| Molecular Formula | C₂₀H₁₈ClN₇O | |
| Molecular Weight | 407.86 g/mol | |
| Purity | Typically ≥98% | |
| Appearance | Solid |
Table 2: Example Vehicle Formulations for Poorly Soluble Kinase Inhibitors for In Vivo Studies
| Formulation Composition | Notes | Route |
| 10% DMSO, 40% PEG300, 50% Saline | A common formulation for compounds with low aqueous solubility. The compound is first dissolved in DMSO, then PEG300 is added, and finally, the solution is brought to volume with saline. | Oral (gavage), IP |
| 5% DMSO, 5% Tween 80, 90% Saline | Tween 80 acts as a surfactant to help maintain the compound in suspension. | Oral (gavage), IV |
| 0.5% - 2% Carboxymethylcellulose (CMC) in water | Creates a suspension for oral administration. The compound is typically micronized and then suspended in the CMC solution. | Oral (gavage) |
| 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), 40% PEG-400 | A vehicle developed for intravenous administration of poorly soluble compounds in preclinical screening. | IV (slow infusion) |
Experimental Protocols & Methodologies
Protocol 1: General Method for Formulation of this compound for Oral Administration
This protocol is a general guideline. The final concentrations and volumes must be optimized based on the required dose, animal model, and compound solubility.
-
Objective: To prepare a 5 mg/mL solution of this compound in a vehicle suitable for oral gavage in mice.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile filtered
-
Polyethylene glycol 300 (PEG300), sterile
-
Sterile Saline (0.9% NaCl) or PBS
-
Sterile, low-protein binding microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh the required amount of this compound. For 1 mL of a 5 mg/mL solution, weigh 5 mg.
-
Add 100 µL of DMSO to the this compound powder (this will constitute 10% of the final volume).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Add 400 µL of PEG300 (40% of the final volume). Vortex immediately and thoroughly to prevent precipitation.
-
Slowly add 500 µL of sterile saline (50% of the final volume) to the mixture while vortexing. Add the saline dropwise to avoid shocking the solution and causing the compound to precipitate.
-
The final solution should be clear. If slight precipitation occurs, the formulation may need to be optimized (e.g., by increasing the percentage of DMSO or PEG300).
-
-
Vehicle Control Preparation:
-
Prepare a separate solution containing 100 µL DMSO, 400 µL PEG300, and 500 µL sterile saline. This solution, lacking this compound, will serve as the vehicle control.
-
-
Administration:
-
Administer the prepared this compound formulation and the vehicle control to the respective animal groups via oral gavage at the determined volume (e.g., 10 mL/kg body weight). Prepare fresh on the day of dosing.
-
Troubleshooting Guides
Issue 1: Compound precipitates out of solution during formulation or upon storage.
-
Possible Cause: The aqueous component of the vehicle is too high for the compound's solubility. The final concentration is too high.
-
Solution:
-
Increase Co-solvent Percentage: Try increasing the ratio of organic solvent (e.g., increase DMSO to 15-20%) or co-solvent (increase PEG300 to 50-60%), while decreasing the aqueous component. Be mindful of potential vehicle toxicity at higher organic solvent concentrations.
-
Use a Surfactant: Add a surfactant like Tween 80 or Cremophor EL (typically 1-5%) to the formulation to improve stability.
-
Create a Suspension: If a clear solution is not achievable, consider creating a homogenous suspension using vehicles like methylcellulose (MC) or carboxymethylcellulose (CMC). This requires consistent mixing before each administration.
-
Prepare Fresh: Always prepare the formulation fresh before each use. Do not store aqueous formulations of poorly soluble compounds for extended periods.
-
Issue 2: Unexpected toxicity or mortality in the treatment group.
-
Possible Cause: The dose of this compound is too high. The vehicle itself is causing toxicity.
-
Solution:
-
Dose-Response Study: Perform a preliminary dose-finding study with a range of concentrations to determine the maximum tolerated dose (MTD).
-
Vehicle Toxicity Control: Ensure you have a dedicated vehicle control group. If toxicity is observed in the vehicle group, the formulation itself is the problem. Consider reducing the concentration of organic solvents (especially DMSO) or switching to a more tolerated vehicle system.
-
Route of Administration: The chosen route may not be appropriate. For example, some vehicles that are safe for oral administration can be toxic when administered intravenously.
-
Monitor Animal Health: Implement a scoring system to monitor animal health (weight loss, activity, posture) to identify early signs of toxicity.
-
Issue 3: Inconsistent or no observable effect of this compound in the experiment.
-
Possible Cause: Poor bioavailability due to formulation issues. Insufficient dose. Compound degradation.
-
Solution:
-
Confirm Formulation Stability: Ensure the compound remains in solution or suspension until administration. Check for precipitation in the dosing syringe.
-
Pharmacokinetic (PK) Analysis: If possible, conduct a pilot PK study to measure the concentration of this compound in the plasma of treated animals over time. This will confirm if the compound is being absorbed and reaching systemic circulation.
-
Increase the Dose: If the compound is well-tolerated, consider increasing the dose based on literature for other JAK inhibitors or your MTD study.
-
Pharmacodynamic (PD) Biomarkers: Measure a downstream marker of JAK-STAT pathway activity (e.g., phosphorylated STAT3, pSTAT3) in a relevant tissue to confirm target engagement in vivo. A lack of change in the PD marker indicates a problem with exposure or target binding.
-
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for an in vivo study using this compound.
Caption: Troubleshooting decision tree for in vivo studies with this compound.
Jak-IN-28 degradation and handling precautions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the degradation and handling of Jak-IN-28, a potent Janus kinase (JAK) inhibitor. Adherence to these guidelines is crucial for ensuring the integrity of your experiments and the safety of laboratory personnel.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: Unopened vials of this compound powder should be stored at -20°C for long-term storage. For short-term storage, refrigeration at 4°C is acceptable. Protect the compound from light and moisture.
Q2: What is the recommended procedure for preparing a stock solution of this compound?
A2: To prepare a stock solution, it is recommended to use a high-quality, anhydrous solvent such as DMSO. Briefly sonicate if necessary to ensure complete dissolution. For example, to prepare a 10 mM stock solution, add 2.45 mL of DMSO to 1 mg of this compound (Molecular Weight: 407.86 g/mol ).
Q3: How should I store stock solutions of this compound?
A3: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. For a similar compound, JAK-IN-3, storage at -80°C for up to 6 months or at -20°C for up to 1 month is recommended.[1] It is best practice to follow similar storage conditions for this compound to ensure stability.
Q4: Is this compound sensitive to light?
Q5: What are the potential signs of this compound degradation?
A5: Degradation of this compound may lead to a decrease in its inhibitory activity, resulting in inconsistent or unexpected experimental outcomes. Visual signs of degradation in the solid form can include discoloration or changes in crystal structure. In solution, precipitation or a change in color may indicate degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or lower than expected inhibitory activity | Degradation of this compound stock solution due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution from powder. Ensure proper storage of aliquots at -80°C. |
| Inaccurate concentration of the stock solution. | Verify the calculations and weighing of the compound. Use a calibrated balance. | |
| Presence of incompatible substances in the experimental buffer. | This compound may be incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[2] Ensure your experimental buffers do not contain these substances. | |
| Precipitation observed in the stock solution upon thawing | Poor solubility or degradation. | Warm the solution to room temperature and vortex or sonicate briefly. If the precipitate does not dissolve, it may indicate degradation, and a fresh stock solution should be prepared. |
| Variability between experimental replicates | Inconsistent handling or dilution of this compound. | Ensure accurate and consistent pipetting techniques. Prepare working solutions fresh from the stock solution for each experiment. |
Handling Precautions
This compound is a potent bioactive compound and should be handled with care.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound.
-
Ventilation: Handle the solid compound and prepare solutions in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.[2]
-
Spills: In case of a spill, avoid generating dust. Moisten the spilled material with a suitable solvent (e.g., ethanol) and carefully wipe it up with an absorbent material. Dispose of the waste in a sealed container according to your institution's guidelines.
-
Disposal: Dispose of unused this compound and contaminated materials as hazardous chemical waste in accordance with local regulations.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general JAK/STAT signaling pathway that this compound inhibits and a recommended experimental workflow to minimize degradation.
Caption: General JAK/STAT Signaling Pathway Inhibition by this compound.
Caption: Recommended workflow for handling this compound to minimize degradation.
Quantitative Data Summary
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₈ClN₇O | [3] |
| Molecular Weight | 407.86 g/mol | [3] |
| Purity | ≥98% | [3] |
| Form | Solid | [3] |
| CAS Number | 2445500-22-9 | [3] |
Recommended Storage Conditions
| Form | Condition | Duration | Reference |
| Solid Powder | -20°C | Long-term | [2] |
| Stock Solution (in solvent) | -80°C | Up to 6 months | Inferred from[1] |
| -20°C | Up to 1 month | Inferred from[1] |
References
Validation & Comparative
Comparative Analysis of JAK Inhibitor Selectivity: A Guide for Researchers
In the landscape of targeted therapies, Janus kinase (JAK) inhibitors have emerged as a pivotal class of small molecules for the treatment of various inflammatory and autoimmune diseases, as well as myeloproliferative neoplasms. Their therapeutic efficacy is intrinsically linked to their selectivity profile against the four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). This guide provides a comparative analysis of the selectivity of various JAK inhibitors, including a placeholder for the investigational compound Jak-IN-28, to aid researchers in their drug development and selection process.
Understanding JAK Selectivity
The JAK-STAT signaling pathway is a critical communication route for numerous cytokines, growth factors, and hormones.[1][2] Each JAK family member plays a distinct, albeit sometimes overlapping, role in mediating these signals.[1][2]
-
JAK1 is broadly involved in inflammatory processes.
-
JAK2 plays a crucial role in hematopoiesis.
-
JAK3 is primarily associated with immune cell development and function.
-
TYK2 is involved in the signaling of certain cytokines like IL-12, IL-23, and Type I interferons.
The selectivity of a JAK inhibitor for a specific JAK isoform or a combination of isoforms dictates its therapeutic window and potential side-effect profile. For instance, inhibitors with high selectivity for JAK1 may offer potent anti-inflammatory effects with a reduced risk of hematological adverse events associated with JAK2 inhibition. Conversely, pan-JAK inhibitors, which target multiple JAK isoforms, may provide broader efficacy in certain contexts but can also lead to more off-target effects.
Comparative Selectivity Profile of JAK Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of several representative JAK inhibitors against the four JAK isoforms. Lower IC50 values indicate higher potency. The data for this compound is presented as a placeholder for comparative purposes.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available | |
| Tofacitinib | 1 | 20 | 1 | >100 | [3] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | [3] |
| Upadacitinib | 43 | 110 | 2300 | 4600 | [3] |
| Filgotinib | 10 | 28 | 810 | 116 | [3][4] |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | [3] |
Visualizing the JAK-STAT Signaling Pathway
The following diagram illustrates the canonical JAK-STAT signaling pathway, which is the target of the inhibitors discussed.
Caption: The JAK-STAT signaling pathway initiated by cytokine binding.
Experimental Protocols
The determination of JAK inhibitor selectivity is typically performed using in vitro kinase assays. The following is a generalized protocol for such an assay.
Objective: To determine the IC50 value of a test compound (e.g., this compound) against a specific JAK isoform.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme.
-
Substrate peptide (e.g., a synthetic peptide containing a tyrosine residue).
-
Adenosine triphosphate (ATP), radio-labeled (e.g., [γ-³²P]ATP) or non-radiolabeled.
-
Test compound (inhibitor) at various concentrations.
-
Kinase assay buffer.
-
96-well plates.
-
Apparatus for detecting the phosphorylated substrate (e.g., scintillation counter for radiolabeled ATP, or a luminescence plate reader for ADP-Glo™ or similar assays).
Procedure:
-
Prepare Reagents: Dilute the JAK enzyme, substrate peptide, and ATP to their final desired concentrations in the kinase assay buffer. Prepare serial dilutions of the test compound.
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer, the specific JAK enzyme, and the substrate peptide to each well.
-
Inhibitor Addition: Add the serially diluted test compound to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate Reaction: Start the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Quantify the amount of phosphorylated substrate. The method of detection will depend on the type of assay used (e.g., radioactivity measurement, luminescence, fluorescence).
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
Conclusion
The selectivity profile of a JAK inhibitor is a critical determinant of its therapeutic potential and safety. A thorough understanding of how a compound like this compound interacts with each JAK isoform is essential for predicting its biological effects and guiding its clinical development. The comparative data and experimental framework provided here serve as a valuable resource for researchers in the field of JAK-STAT signaling and drug discovery.
References
- 1. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ard.bmj.com [ard.bmj.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. JAK/STAT Signaling | DC Chemicals [dcchemicals.com]
Unraveling the Landscape of JAK Inhibition in Myeloproliferative Neoplasms: A Comparative Analysis of Ruxolitinib and the Enigmatic Jak-IN-28
A comprehensive comparison between the established JAK1/2 inhibitor ruxolitinib and the research compound Jak-IN-28 in the context of myeloproliferative neoplasm (MPN) cells is currently hampered by a significant lack of publicly available scientific data for this compound. While ruxolitinib has been extensively studied and is a cornerstone in the treatment of MPNs, this compound remains a largely uncharacterized compound in the peer-reviewed literature, precluding a direct, data-driven comparison of their performance.
This guide will first provide a detailed overview of ruxolitinib, summarizing its mechanism of action, efficacy in MPN cells from published studies, and associated experimental protocols. Subsequently, it will present the limited information available on this compound to offer a complete picture of the current state of knowledge.
Ruxolitinib: The Established Benchmark in MPN Therapy
Ruxolitinib (also known as INCB018424) is a potent and selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), key enzymes in the JAK-STAT signaling pathway.[1][2] In MPNs, this pathway is often constitutively activated due to mutations, most commonly the JAK2 V617F mutation, leading to uncontrolled cell growth and proliferation.[3][4] Ruxolitinib effectively blocks this aberrant signaling, thereby reducing the proliferation of malignant cells and alleviating disease symptoms.[1][5][6]
Quantitative Performance of Ruxolitinib in MPN Cells
The efficacy of ruxolitinib has been demonstrated in numerous preclinical studies using various MPN cell lines. The following table summarizes key quantitative data from these studies.
| Cell Line | Assay Type | Parameter | Ruxolitinib Value | Reference |
| HEL (JAK2 V617F) | Cell Viability | IC50 | ~180 nM | [7] |
| UKE-1 (JAK2 V617F) | Cell Viability | IC50 | ~200 nM | [7] |
| SET-2 (JAK2 V617F) | Cell Viability | IC50 | ~250 nM | [7] |
| Ba/F3-JAK2V617F | Cell Viability | IC50 | ~130 nM | [7] |
Mechanism of Action: Inhibition of the JAK-STAT Pathway
Ruxolitinib exerts its therapeutic effects by competitively inhibiting the ATP-binding site of JAK1 and JAK2.[8] This prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5, which are crucial for the transcription of genes involved in cell proliferation and survival.[1] The inhibition of this pathway leads to a reduction in the production of pro-inflammatory cytokines, a decrease in splenomegaly, and an improvement in constitutional symptoms in patients with MPNs.[5][6]
Key Experimental Protocols for Ruxolitinib Evaluation
Objective: To determine the half-maximal inhibitory concentration (IC50) of ruxolitinib on the proliferation of MPN cell lines.
Method:
-
Cell Culture: MPN cell lines (e.g., HEL, UKE-1, SET-2) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells per well.
-
Treatment: Ruxolitinib is serially diluted and added to the wells to achieve a range of final concentrations. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: The absorbance or luminescence values are measured using a plate reader. The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Objective: To assess the effect of ruxolitinib on the phosphorylation of JAK and STAT proteins.
Method:
-
Cell Treatment: MPN cells are treated with ruxolitinib at various concentrations for a specified duration (e.g., 2-24 hours).
-
Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated forms of JAK2 (p-JAK2) and STAT3/5 (p-STAT3/5), as well as total JAK2 and STAT3/5 as loading controls.
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified using densitometry software.
This compound: An Uncharacterized Research Compound
Information regarding "this compound" is sparse and primarily originates from chemical suppliers. It is listed as a JAK inhibitor with the Chemical Abstracts Service (CAS) number 2445500-22-9 and is also referred to as Compound 111 . A patent (WO2020119819) describes a class of compounds, "Benzamides of pyrazolyl-amino-pyrimidinyl derivatives," which may include the chemical structure of this compound.
Crucially, a thorough search of peer-reviewed scientific literature reveals no published studies investigating the effects of this compound on myeloproliferative neoplasm cells. There is a mention of "Compound 111" in a study focused on its ability to block IL-6 expression and NF-κB-directed nitric oxide production in macrophage cells, and another in the context of Focal Adhesion Kinase (FAK) inhibition. However, these findings are not directly applicable to the pathophysiology of MPNs and do not provide the necessary data for a meaningful comparison with ruxolitinib in this disease context.
Due to the absence of experimental data on this compound in MPN cells, the following aspects, critical for a comparative guide, cannot be addressed at this time:
-
Quantitative Performance: No IC50 values for cell viability or other efficacy metrics in MPN cell lines are available.
-
Selectivity Profile: The specific inhibitory activity of this compound against the different JAK family members (JAK1, JAK2, JAK3, TYK2) is unknown.
-
Mechanism of Action in MPNs: The precise molecular interactions and downstream effects of this compound in MPN cells have not been elucidated.
-
Experimental Protocols: Without published studies, there are no established methodologies for evaluating this compound in an MPN research setting.
Conclusion
Ruxolitinib remains the well-characterized and clinically approved standard for JAK inhibition in myeloproliferative neoplasms, with a wealth of preclinical and clinical data supporting its efficacy and mechanism of action. In stark contrast, this compound is a research compound with minimal publicly available information regarding its biological activity, particularly in the context of MPNs.
For researchers, scientists, and drug development professionals, this highlights the critical need for foundational research to characterize novel compounds like this compound. Future studies would need to establish its in vitro potency and selectivity against JAK kinases, determine its efficacy in various MPN cell lines and animal models, and elucidate its mechanism of action. Only through such rigorous investigation can a meaningful comparison to established therapies like ruxolitinib be made, and the potential of new therapeutic agents be fully realized. Until such data becomes available, a direct and objective comparison between this compound and ruxolitinib in myeloproliferative neoplasm cells is not feasible.
References
- 1. Comprehensive profiling of clinical JAK inhibitors in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2024124240A1 - Methods of treating myeloproliferative neoplasms - Google Patents [patents.google.com]
- 7. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2019224803A2 - Methods of treating myeloproliferative neoplasms - Google Patents [patents.google.com]
Jak-IN-25: A Comparative Analysis of Potency and Selectivity Against JAK Family Kinases
For Immediate Release
This guide provides a comprehensive comparison of the investigational Janus kinase (JAK) inhibitor, Jak-IN-25, detailing its inhibitory potency (IC50) against the four members of the JAK family: JAK1, JAK2, JAK3, and TYK2. The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of Jak-IN-25's potential in preclinical research and therapeutic development.
Introduction to JAK Kinases and Jak-IN-25
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular, non-receptor tyrosine kinases that play a pivotal role in cytokine-mediated signaling through the JAK-STAT pathway.[1] This pathway is integral to a multitude of cellular processes, including immune responses, hematopoiesis, and inflammation.[2][3] Dysregulation of JAK signaling is implicated in various autoimmune diseases, inflammatory conditions, and cancers, making JAKs attractive targets for therapeutic intervention.[4][5] Jak-IN-25 is a potent JAK inhibitor that has been evaluated for its differential activity across the JAK kinase family.
Comparative Inhibitory Potency of Jak-IN-25
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of Jak-IN-25 against each of the four JAK family kinases.
| Kinase | Jak-IN-25 IC50 (nM) |
| JAK1 | 21 |
| JAK2 | 8 |
| JAK3 | 1051 |
| TYK2 | 6 |
| Data sourced from in vitro biochemical assays.[6] |
Based on these findings, Jak-IN-25 demonstrates potent inhibition of TYK2, JAK2, and JAK1, with significantly less activity against JAK3. This selectivity profile suggests that Jak-IN-25 may offer a targeted approach to modulating specific cytokine signaling pathways.
Experimental Protocols
The determination of IC50 values for Jak-IN-25 was conducted using a robust in vitro kinase assay. The following protocol provides a detailed methodology for such an experiment.
In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantifies the ability of an inhibitor to block the phosphorylation of a substrate by a specific kinase.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
Biotinylated peptide substrate
-
Adenosine triphosphate (ATP)
-
Jak-IN-25 (or other test compounds)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection reagents: Europium-labeled anti-phosphotyrosine antibody and Streptavidin-conjugated acceptor fluorophore (e.g., XL665)
-
384-well microplates
-
Plate reader capable of HTRF measurement
Procedure:
-
Compound Preparation: Prepare a serial dilution of Jak-IN-25 in dimethyl sulfoxide (DMSO) and then dilute further in assay buffer to the desired final concentrations.
-
Reaction Mixture Preparation: In a 384-well plate, add the recombinant JAK enzyme, the biotinylated peptide substrate, and the test compound (Jak-IN-25) at various concentrations.
-
Initiation of Kinase Reaction: Initiate the phosphorylation reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km value for each respective kinase to ensure competitive inhibition can be accurately measured.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Termination and Detection: Stop the kinase reaction by adding a detection mixture containing EDTA (to chelate Mg2+ and stop the enzymatic reaction), the Europium-labeled anti-phosphotyrosine antibody, and the Streptavidin-conjugated acceptor fluorophore.
-
Signal Measurement: After a further incubation period (e.g., 60 minutes) to allow for the detection reagents to bind, measure the HTRF signal on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percent inhibition for each concentration of Jak-IN-25 relative to a control with no inhibitor. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing the JAK-STAT Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental approach, the following diagrams have been generated using Graphviz.
Conclusion
Jak-IN-25 exhibits a distinct selectivity profile, with potent inhibitory activity against TYK2, JAK2, and JAK1, and substantially lower potency against JAK3. This differential inhibition highlights its potential as a tool compound for studying the specific roles of these kinases in various signaling pathways and as a lead candidate for the development of targeted therapies. The provided experimental protocol offers a standardized method for researchers to independently verify and expand upon these findings.
References
- 1. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the JAK/STAT Pathway: A Combined Ligand- and Target-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK inhibitors and the risk of malignancy: a meta-analysis across disease indications | Annals of the Rheumatic Diseases [ard.bmj.com]
- 6. glpbio.com [glpbio.com]
Kinase profiling of Jak-IN-28 against a panel of kinases
Introduction: This guide provides a comparative kinase profiling analysis of Tofacitinib, a well-characterized Janus kinase (JAK) inhibitor. Due to the lack of publicly available kinase profiling data for Jak-IN-28, Tofacitinib is used here as a representative example to illustrate a comprehensive selectivity assessment against a panel of kinases. The data and methodologies presented are essential for researchers, scientists, and drug development professionals evaluating the selectivity and potential off-target effects of kinase inhibitors.
Quantitative Kinase Profiling of Tofacitinib
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential side effects. The following table summarizes the inhibitory activity of Tofacitinib against the JAK family of kinases and a selection of other kinases to provide a broader view of its selectivity profile. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity in vitro.
| Kinase Target | Subfamily | IC50 (nM) |
| JAK3 | JAK | 1 |
| JAK2 | JAK | 20 |
| JAK1 | JAK | 112 |
| TYK2 | JAK | >5000 |
| BMX | TEC | >5000 |
| BTK | TEC | >5000 |
| ITK | TEC | >5000 |
| TEC | TEC | >5000 |
| TXK | TEC | >5000 |
| EGFR | EGFR | >5000 |
| ERBB2 | EGFR | >5000 |
| ERBB4 | EGFR | >5000 |
| BLK | SRC | >5000 |
Note: The IC50 values are derived from in vitro enzymatic assays and can vary depending on the experimental conditions, such as ATP concentration. The data presented here is a representative compilation from published literature.
Experimental Protocols
The following is a generalized protocol for an in vitro kinase inhibition assay, which is a standard method for determining the potency and selectivity of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP levels corresponds to an increase in kinase activity, which is inhibited in the presence of a test compound.
Materials:
-
Recombinant human kinases
-
Kinase-specific peptide substrates
-
Tofacitinib (or other test compounds)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescent kinase assay reagent (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of Tofacitinib in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., 10 µM to 0.1 nM).
-
Kinase Reaction Mixture: For each kinase to be tested, prepare a reaction mixture containing the kinase, its specific peptide substrate, and the kinase reaction buffer.
-
Assay Plate Setup:
-
Add a small volume of the diluted Tofacitinib to the appropriate wells of the assay plate. Include wells with DMSO only as a negative control (100% kinase activity) and wells without kinase as a positive control (0% kinase activity).
-
Add the kinase reaction mixture to all wells.
-
-
Initiation of Kinase Reaction: Add ATP to all wells to initiate the kinase reaction. The final ATP concentration should be at or near the Km value for each specific kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes). The incubation time should be optimized for each kinase to ensure the reaction is in the linear range.
-
Detection:
-
Add the luminescent kinase assay reagent to each well. This reagent stops the kinase reaction and depletes the remaining ATP.
-
Add a second detection reagent that converts ADP to ATP and measures the newly synthesized ATP via a luciferase reaction, generating a luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis:
-
Normalize the data using the controls (0% and 100% inhibition).
-
Plot the percent inhibition against the logarithm of the Tofacitinib concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade for a wide array of cytokines and growth factors, playing a key role in immunity, inflammation, and hematopoiesis.
Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.
Kinase Profiling Workflow
The following diagram illustrates the typical workflow for assessing the selectivity of a kinase inhibitor.
Caption: A typical workflow for in vitro kinase inhibitor profiling.
A Comparative Guide to the Efficacy of Pan-JAK and Selective JAK Inhibitors
Disclaimer: Publicly available, quantitative efficacy data for the research compound Jak-IN-28, including its specific inhibitory activity (IC50) against individual Janus kinase (JAK) isoforms, is not available at the time of this writing. Therefore, this guide provides a comparative analysis of well-characterized, clinically relevant pan-JAK and selective JAK inhibitors to serve as a reference for researchers, scientists, and drug development professionals. The compounds included are the pan-JAK inhibitors Tofacitinib and Baricitinib , and the JAK1-selective inhibitor Upadacitinib .
This guide presents a comparison of their biochemical potency, details the experimental methodologies used for such characterization, and visualizes the core signaling pathway and a typical experimental workflow.
The JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade initiated by cytokines and growth factors, playing a central role in immunity, inflammation, and hematopoiesis.[1][2] The pathway relies on four intracellular tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[1] Upon cytokine binding, receptor-associated JAKs activate and phosphorylate each other, the receptor chains, and subsequently, STAT proteins.[2] These phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes.[2]
Comparative Efficacy: Biochemical Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function. In this context, it reflects the concentration of the inhibitor required to reduce the enzymatic activity of a specific JAK isoform by 50%. The data presented below is derived from in vitro biochemical (cell-free) assays.
| Inhibitor | Type | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| Tofacitinib | Pan-JAK | 15.1 - 112 | 20 - 77.4 | 1 | >400 |
| Baricitinib | Pan-JAK | 5.9 | 5.7 | >400 | 53 |
| Upadacitinib | JAK1-Selective | 43 - 45 | 109 - 120 | 2100 - 2300 | 4700 |
Note: IC50 values can vary between different studies and assay conditions. The ranges presented are compiled from multiple sources.[1][3][4][5][6][7][8][][10][11][12][13] Tofacitinib is considered a pan-JAK inhibitor but shows particular potency against JAK3.[4] Baricitinib demonstrates potent inhibition of both JAK1 and JAK2.[5][6][7][11] Upadacitinib shows marked selectivity for JAK1 over the other JAK isoforms.[3][6][8][][10]
Experimental Protocols
The following sections describe generalized protocols for key experiments used to determine the efficacy and selectivity of JAK inhibitors.
In Vitro Biochemical Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant JAK isoforms.
Objective: To determine the IC50 value of an inhibitor against isolated JAK1, JAK2, JAK3, and TYK2 enzymes.
Methodology:
-
Reagents and Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 kinase domains.
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide).
-
Adenosine triphosphate (ATP), often radiolabeled ([γ-³²P]ATP) or coupled to a detection system.
-
Test inhibitor (e.g., Tofacitinib) serially diluted in DMSO.
-
Assay buffer (containing MgCl₂, MnCl₂, DTT, etc.).
-
96-well or 384-well assay plates.
-
Detection reagents (e.g., for fluorescence, luminescence, or radioactivity).
-
-
Procedure:
-
The kinase reaction is initiated by adding a mixture of the specific recombinant JAK enzyme and the peptide substrate to the wells of the assay plate.
-
The test inhibitor is added to the wells at a range of concentrations. A DMSO control (vehicle) is included for baseline activity.
-
The reaction is started by the addition of ATP. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
The reaction is terminated, typically by adding a stop solution (e.g., EDTA).
-
The amount of phosphorylated substrate is quantified. In radiometric assays, this involves capturing the phosphorylated peptide on a filter and measuring radioactivity. In non-radiometric assays like HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence-based ADP detection (e.g., Transcreener®), the signal is read on a plate reader.[5]
-
The percentage of inhibition for each inhibitor concentration is calculated relative to the DMSO control.
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
-
References
- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Emerging systemic JAK inhibitors in the treatment of atopic dermatitis: a review of abrocitinib, baricitinib, and upadacitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 10. Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib [synapse.patsnap.com]
- 11. mdpi.com [mdpi.com]
- 12. JAK inhibitors: an evidence-based choice of the most appropriate molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of baricitinib, upadacitinib, and tofacitinib mediated regulation of cytokine signaling in human leukocyte subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of a Selective JAK Inhibitor
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to predicting their efficacy and potential off-target effects. This guide provides a comparative analysis of the cross-reactivity profile of a selective Janus kinase (JAK) 1 inhibitor, using Filgotinib as a representative molecule for the hypothetical "Jak-IN-28". We compare its performance against less selective JAK inhibitors, Tofacitinib (a pan-JAK inhibitor) and Baricitinib (a JAK1/JAK2 inhibitor), with supporting experimental data and detailed methodologies.
Introduction to JAK Inhibitor Selectivity
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, making them key targets for inflammatory and autoimmune diseases. The JAK family consists of four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). While inhibition of these kinases can be therapeutically beneficial, the lack of specificity can lead to undesirable side effects. Therefore, developing inhibitors with high selectivity for a specific JAK isoform is a primary goal in drug discovery. This guide focuses on a selective JAK1 inhibitor, exemplified by Filgotinib, and compares its kinase inhibition profile with the broader-spectrum inhibitors Tofacitinib and Baricitinib.
Comparative Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Filgotinib, Tofacitinib, and Baricitinib against the four JAK family members. The data is compiled from biochemical (cell-free) assays to ensure a consistent basis for comparison. Lower IC50 values indicate higher potency.
| Kinase Target | Filgotinib (IC50 in nM) | Tofacitinib (IC50 in nM) | Baricitinib (IC50 in nM) |
| JAK1 | 10[1] | 112 | 5.9[2] |
| JAK2 | 28[1] | 20 | 5.7[2] |
| JAK3 | 810[1] | 1 | - |
| TYK2 | 116[1] | 56 | 53 |
Note: Some sources may report slightly different IC50 values due to variations in experimental conditions.
Off-Target Selectivity
Beyond the JAK family, the broader kinome selectivity of these inhibitors is a critical aspect of their safety profile.
-
Filgotinib : Has been profiled against a large panel of kinases and demonstrates a high degree of selectivity for JAK1. In a panel of 170 kinases, notable off-target activity was observed against FLT3, FLT4, and CSF1R.[3]
-
Tofacitinib : As a pan-JAK inhibitor, it shows potent inhibition across JAK1, JAK2, and JAK3. Its broader kinome scan reveals interactions with other kinases, though with lower affinity compared to its primary targets.
-
Baricitinib : Primarily a JAK1 and JAK2 inhibitor, it also exhibits some activity against other kinases.
Experimental Protocols
The determination of kinase inhibitor selectivity is typically performed using in vitro kinase assays. Below is a detailed methodology for a representative biochemical kinase assay.
Biochemical Kinase Activity Assay (Luminescence-Based)
This assay quantifies the activity of a kinase by measuring the amount of ATP consumed during the phosphorylation of a substrate.
Materials:
-
Recombinant human kinases (JAK1, JAK2, JAK3, TYK2)
-
Kinase-specific peptide substrates
-
Test inhibitors (dissolved in DMSO)
-
ATP solution
-
Kinase assay buffer (e.g., containing HEPES, MgCl2, Brij-35, and DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: A serial dilution of the test inhibitors is prepared in DMSO.
-
Reaction Setup:
-
To each well of a 384-well plate, add the kinase assay buffer.
-
Add the test inhibitor solution or DMSO (as a vehicle control).
-
Add the specific recombinant kinase to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Add a mixture of the kinase-specific substrate and ATP to each well to start the reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The reaction time is optimized to ensure linear product formation.
-
-
Detection of Kinase Activity:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
The luminescence signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizing Key Pathways and Workflows
To further aid in the understanding of the context and methodology of these cross-reactivity studies, the following diagrams are provided.
Caption: A diagram of the JAK-STAT signaling cascade.
Caption: Workflow of a typical kinase profiling experiment.
References
Safety Operating Guide
Navigating the Safe Disposal of Jak-IN-28: A Precautionary Approach
For Immediate Release
Researchers and laboratory personnel handling Jak-IN-28, a Janus kinase (JAK) inhibitor, are advised to adopt a cautious approach to its disposal, treating it as potentially hazardous waste. While some safety data sheets (SDS) classify this compound as a non-hazardous substance, conflicting information and the biological activity of this class of compounds warrant stringent disposal protocols to ensure personnel safety and environmental protection.
This compound is a small molecule inhibitor of the JAK/STAT signaling pathway, a critical regulator of cell growth, differentiation, and immune response. Given its intended biological effects, the potential for unforeseen toxicological and ecotoxicological impacts cannot be disregarded. In the absence of comprehensive and conclusive safety data, a conservative disposal strategy is the most responsible course of action.
Recommended Disposal Protocol
All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware, should be handled as chemical waste. This includes, but is not limited to:
-
Unused or expired this compound powder.
-
Solutions containing this compound.
-
Pipette tips, tubes, flasks, and other disposable labware that have come into contact with the compound.
-
Personal Protective Equipment (PPE) such as gloves and lab coats that are contaminated.
These materials should be collected in a designated, sealed, and clearly labeled hazardous waste container. The label should explicitly state "Hazardous Waste" and "this compound".
Disposal "Do's and Don'ts"
| Action | Recommended (Do) | Not Recommended (Don't) |
| Waste Segregation | Segregate this compound waste from other laboratory waste streams. | Do not mix with general trash, biohazardous waste, or sharps. |
| Containerization | Use a dedicated, leak-proof, and clearly labeled hazardous waste container. | Do not dispose of in sinks, drains, or regular trash receptacles. |
| Decontamination | Decontaminate work surfaces with a suitable solvent (e.g., 70% ethanol) and collect the cleaning materials as hazardous waste. | Do not attempt to neutralize the compound with other chemicals without a validated protocol. |
| Disposal Route | Arrange for pickup and disposal by a certified hazardous waste management company. | Do not incinerate or dispose of through in-house means unless specifically approved and equipped for chemical waste. |
| Empty Containers | Triple-rinse empty containers with a suitable solvent, and collect the rinsate as hazardous waste. The rinsed container may then be disposed of as regular lab glass or plastic. | Do not discard empty containers without proper decontamination. |
Logical Workflow for this compound Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.
Personal protective equipment for handling Jak-IN-28
Essential Safety and Handling Guide for Jak-IN-28
Disclaimer: This document provides essential safety and logistical information for handling this compound based on available data for similar compounds and general laboratory safety protocols. A specific Safety Data Sheet (SDS) for this compound was not found. Researchers should always perform a risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling any new chemical.
This compound is a Janus kinase (JAK) inhibitor used in research for cancer and inflammatory diseases.[1] As with any potent research chemical, proper handling and personal protective equipment are crucial to ensure personnel safety.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₁₈ClN₇O |
| Molecular Weight | 407.86 g/mol [1] |
| CAS Number | 2445500-22-9[1] |
| Appearance | Solid[1] |
| Purity | 98%[1] |
Personal Protective Equipment (PPE)
A thorough hazard assessment should be conducted to determine the specific PPE required for any procedure involving this compound.[2][3] The following table summarizes the recommended PPE based on guidelines for similar potent compounds.
| PPE Category | Recommendation | Rationale |
| Eye/Face Protection | ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement.[2][4] A face shield should be worn over safety glasses or goggles when there is a splash hazard.[2][4][5] | Protects eyes from splashes, dust, and flying debris.[5] |
| Hand Protection | Disposable nitrile gloves are recommended for incidental contact.[2][5] For extended contact or when handling solutions, consider double-gloving or using more robust chemical-resistant gloves.[2] Always check the glove manufacturer's chemical resistance guide. | Prevents skin absorption of the chemical.[4] |
| Body Protection | A lab coat is the minimum requirement to protect clothing and skin.[4][5] Consider a chemically resistant apron or coveralls for procedures with a higher risk of splashes or spills. | Shields the body from accidental contact with hazardous materials.[6] |
| Respiratory Protection | When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary to prevent inhalation of dust particles.[5][7] | Protects against inhalation of the potent compound, which can be harmful. |
Operational Plans: Handling and Storage
Engineering Controls
-
Always handle this compound in a well-ventilated area. A certified chemical fume hood is highly recommended, especially when working with the solid form or creating solutions.[7]
-
Ensure that a safety shower and eyewash station are readily accessible in the work area.[7]
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing (Solid Form):
-
Conduct all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Use a dedicated set of spatulas and weighing boats.
-
Handle the compound gently to avoid creating airborne dust.
-
-
Preparing Solutions:
-
Add the solvent to the weighed solid slowly to avoid splashing.
-
If sonication is required, ensure the container is securely capped.
-
If heating is necessary, do so in a well-ventilated area and monitor for any pressure buildup.
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment after use.
-
Remove gloves and lab coat before leaving the work area.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7]
-
Storage Plan
-
Conditions: Store this compound in a tightly sealed container in a cool, well-ventilated area.[7] Recommended storage for the solid (powder) is at -20°C, and in solvent at -80°C.[7]
-
Incompatibilities: Keep away from strong acids/alkalis and strong oxidizing/reducing agents.[7]
-
Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.
Disposal Plan
-
Waste Classification: All waste contaminated with this compound, including empty containers, used PPE, and contaminated lab supplies, should be treated as hazardous chemical waste.
-
Collection:
-
Collect solid waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Collect liquid waste in a compatible, sealed, and clearly labeled hazardous waste container.
-
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash. Contact your institution's EHS department for specific disposal procedures.
Emergency Procedures and First Aid
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[7] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[8] Remove contaminated clothing and shoes.[7] Seek medical attention if irritation develops or persists. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[9] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person.[9] Call a poison control center or seek immediate medical attention.[7] |
Signaling Pathway and Experimental Workflow
This compound functions as a Janus kinase (JAK) inhibitor. The JAK-STAT signaling pathway is a critical circuit in immune cell signaling.[10] Cytokine binding to a receptor activates associated JAKs, which then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The JAKs then phosphorylate the STATs, which dimerize and translocate to the nucleus to regulate gene expression.[10] this compound inhibits this process by blocking the activity of the JAKs.
Caption: Hierarchy of controls for managing chemical hazards in the laboratory.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 4. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. SYK/JAK-IN-1|2737326-28-0|MSDS [dcchemicals.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. stemcell.com [stemcell.com]
- 10. Important safety information for Janus kinase (JAK) inhibitors | Therapeutic Goods Administration (TGA) [tga.gov.au]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
